4-Ethylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTKUJWGFBADIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196485, DTXSID101312435, DTXSID301314013 | |
| Record name | 4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
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| Record name | trans-4-Ethylcyclohexanol | |
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| Record name | cis-4-Ethylcyclohexanol | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-74-1, 19781-62-5, 19781-61-4 | |
| Record name | 4-Ethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylcyclohexanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohexanol, trans- | |
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| Record name | 4-Ethylcyclohexanol, cis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4534-74-1 | |
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| Record name | 4-Ethylcyclohexanol | |
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| Record name | trans-4-Ethylcyclohexanol | |
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| Record name | cis-4-Ethylcyclohexanol | |
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| Record name | 4-ethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-4-Ethylcyclohexanol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans 4-Ethylcyclohexanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol from 4-Ethylphenol
Introduction
4-Ethylcyclohexanol is a valuable alicyclic alcohol utilized as a key intermediate in the synthesis of specialized chemical products, including pharmaceuticals and liquid crystals.[1][2] Its structure, featuring a cyclohexane ring with both an ethyl and a hydroxyl group, imparts specific stereochemical and physical properties that are leveraged in advanced material science and drug development. The most direct and industrially scalable method for its synthesis is the catalytic hydrogenation of 4-ethylphenol. This process involves the reduction of the aromatic phenol ring to its corresponding saturated cycloalkane structure.
This guide provides a comprehensive overview of the synthesis, grounded in established chemical principles and field-proven methodologies. We will explore the underlying reaction mechanism, detail a robust experimental protocol, present critical process parameters, and discuss essential safety and analytical considerations. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical transformation.
I. Core Principles: The Catalytic Hydrogenation of 4-Ethylphenol
The conversion of 4-ethylphenol to this compound is achieved through heterogeneous catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the aromatic ring of the phenol in the presence of a metal catalyst.
Mechanistic Insights
The hydrogenation of a phenol to a cyclohexanol is a multi-step process that occurs on the surface of the catalyst. The generally accepted mechanism proceeds as follows:
-
Adsorption: Both 4-ethylphenol and molecular hydrogen are adsorbed onto the active sites of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, resulting in reactive hydrogen atoms bound to the catalyst surface.
-
Stepwise Hydrogenation: The adsorbed 4-ethylphenol undergoes a series of sequential hydrogen addition steps to the aromatic ring. This process typically proceeds through partially hydrogenated intermediates.
-
Intermediate Formation: A key intermediate in this pathway is 4-ethylcyclohexanone.[3][4] The phenol tautomerizes to a cyclohexadienone form on the catalyst surface, which is then hydrogenated to the ketone.
-
Final Reduction: The 4-ethylcyclohexanone intermediate is rapidly hydrogenated further to the final product, this compound.
-
Desorption: The final this compound product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Choice of Catalyst: The Key to Efficiency and Selectivity
The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. For the hydrogenation of phenolic rings, noble metal catalysts are highly effective.
-
Rhodium (Rh) and Ruthenium (Ru): These are among the most powerful and versatile metals for aromatic hydrogenation.[5] They exhibit high activity under relatively mild conditions, allowing for efficient conversion at lower temperatures and pressures.[3][6] Supported rhodium and ruthenium catalysts, such as Rh/Al₂O₃ (Rhodium on alumina) or Ru/TiO₂, are frequently employed to maximize surface area and stability.[7][8][9][10]
-
Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C) or alumina (Pd/γ-Al₂O₃), are also effective for the hydrogenation of phenols.[4][11] They can achieve high conversions and are a widely used alternative.[12]
The catalyst support plays a crucial role by dispersing the metal nanoparticles, preventing their aggregation, and enhancing the overall stability and activity of the catalyst.[8]
Reaction Pathway Diagram
The following diagram illustrates the transformation from the starting material to the final product, highlighting the key intermediate.
Caption: Reaction pathway for the hydrogenation of 4-ethylphenol.
II. Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed methodology for the synthesis of this compound. The protocol is designed as a self-validating system, incorporating standard laboratory practices for safety and reproducibility.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Ethylphenol (>98% purity) | High-pressure autoclave/reactor (e.g., Parr reactor) with magnetic stirring and temperature control |
| 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst | Gas cylinder with high-purity hydrogen (H₂) and pressure regulator |
| Ethanol (anhydrous) or Isopropanol | Filtration apparatus (e.g., Büchner funnel with vacuum flask) |
| Diatomaceous earth (e.g., Celite®) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Distillation apparatus (short path or fractional) |
| Standard laboratory glassware | |
| Analytical equipment (GC-MS, NMR) |
Synthesis Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Detailed Procedure
1. Reactor Preparation and Charging: a. Ensure the high-pressure autoclave is clean and dry. b. To the reactor vessel, add 4-ethylphenol (e.g., 12.2 g, 0.1 mol). c. Add the solvent (e.g., 100 mL of ethanol). d. Carefully add the 5% Rh/Al₂O₃ catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate. For this scale, ~0.5 g is a reasonable starting point.
2. Hydrogenation Reaction: a. Securely seal the autoclave according to the manufacturer's instructions. b. Purge the reactor headspace with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air. c. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[3][6] d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa or ~290 psi).[11] e. Maintain the reaction at a constant temperature and pressure. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas cylinder. The typical reaction time can range from 4 to 12 hours.[11][13]
3. Reaction Work-up and Catalyst Removal: a. Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. b. Crucially and carefully , vent the excess hydrogen pressure in a well-ventilated fume hood. c. Purge the reactor with nitrogen gas before opening. d. Dilute the reaction mixture with an additional portion of the solvent to ensure it is free-flowing. e. Prepare a filtration setup with a pad of diatomaceous earth over the filter paper in a Büchner funnel. This prevents the fine catalyst particles from passing through. f. Filter the reaction mixture under vacuum to remove the catalyst. Wash the catalyst on the filter pad with two small portions of the solvent to recover any residual product. g. The recovered catalyst can potentially be recycled for subsequent runs, though its activity may decrease.
4. Product Isolation and Purification: a. Transfer the filtrate to a round-bottom flask. b. Remove the bulk of the solvent using a rotary evaporator. c. The resulting crude oil can be purified by vacuum distillation to yield pure this compound. The product is a mixture of cis and trans isomers.
5. Product Characterization: a. The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[14]
III. Quantitative Data and Product Specifications
| Parameter | Value / Specification | Source |
| Reactant | 4-Ethylphenol (C₈H₁₀O) | [15] |
| Molar Mass | 122.16 g/mol | [15] |
| Product | This compound (C₈H₁₆O) | [16] |
| Molar Mass | 128.21 g/mol | [16] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Boiling Point | ~84 °C @ 10 mmHg | [1] |
| Density | ~0.889 g/mL at 25 °C | [1] |
| Reaction Conditions | ||
| Catalyst | 5% Rh/Al₂O₃ or 5% Ru/TiO₂ | [7][9] |
| Temperature | 60 - 100 °C | [11] |
| Hydrogen Pressure | 1 - 5 MPa (145 - 725 psi) | [3][13] |
| Expected Yield | >80% | [13] |
| Purity (Post-Distillation) | >97% | [17] |
IV. Safety and Handling
Professional diligence in safety is non-negotiable. This synthesis involves hazardous materials and conditions that demand strict adherence to safety protocols.
-
4-Ethylphenol: This starting material is corrosive and can cause severe skin burns and eye damage.[18][19] It is also toxic if swallowed or inhaled.[20] Always handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][21]
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. The high-pressure autoclave must be operated by trained personnel behind a safety shield. Ensure the system is leak-tested and that all sources of ignition are eliminated from the area.
-
Catalyst Handling: Noble metal catalysts, particularly when finely divided and dry, can be pyrophoric (ignite spontaneously in air). Handle the catalyst in an inert atmosphere (e.g., glove box or under a stream of nitrogen) if possible, or handle it as a slurry in the solvent.
-
General Precautions: Ensure adequate ventilation at all times. An emergency eyewash station and safety shower must be readily accessible.[19]
V. References
-
McKeon, D. (2022). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. Available at: --INVALID-LINK--
-
SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of ruthenium loading in phenol hydrogenation to cyclohexanone. Available at: --INVALID-LINK--
-
MDPI. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of Pd loading on the hydrogenation of 4-ethylphenol. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). EP1637512A1 - Method of hydrogenating a phenol. Available at: --INVALID-LINK--
-
Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. Available at: --INVALID-LINK--
-
Atlantis Press. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Conversion of a 4-ethyl phenol and b 4-ethyl cyclohexanone over 2.0 wt% Pd/γ-Al2O3. Available at: --INVALID-LINK--
-
Synerzine. (2015). SAFETY DATA SHEET Phenol, 4-ethyl-. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available at: --INVALID-LINK--
-
Fisher Scientific. (n.d.). 4-Ethylphenol Safety Data Sheet. Available at: --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Available at: --INVALID-LINK--
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Available at: --INVALID-LINK--
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Available at: --INVALID-LINK--
-
CPAChem. (2023). Safety data sheet - 4-Ethylphenol. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Available at: --INVALID-LINK--
-
Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Available at: --INVALID-LINK--
-
MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available at: --INVALID-LINK--
-
Japan Advanced Institute of Science and Technology. (n.d.). Analytical Methods. Available at: --INVALID-LINK--
-
IJMSE. (2022). Influence of Metal Promoters on Phenol Hydrogenation Activity Over Alumina-Supported Palladium Catalysts. Available at: --INVALID-LINK--
-
The Good Scents Company. (n.d.). 4-ethyl cyclohexanol. Available at: --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4534-74-1). Available at: --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 4534-74-1: this compound. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). This compound - NIST WebBook. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound (cis- and trans- mixture). Available at: --INVALID-LINK--
-
PubChem. (n.d.). 4-Ethylphenol. Available at: --INVALID-LINK--
References
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethylcyclohexanol
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of this compound, a classic model for understanding the principles of conformational analysis in substituted cyclohexanes. We will delve into the synthesis of a mixture of cis and trans isomers, the foundational principles dictating their thermodynamic stability, detailed protocols for their physical separation, and their spectroscopic characterization. This document is designed to serve as a practical resource for researchers, offering both theoretical grounding and field-proven experimental methodologies.
Introduction: The Significance of Stereochemistry in Cyclohexane Systems
In the realm of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic molecules like cyclohexane, this is manifested through conformational isomerism. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1]
In this chair conformation, substituents can occupy two distinct types of positions:
-
Axial (a): Bonds are parallel to the principal axis of the ring.
-
Equatorial (e): Bonds extend from the perimeter of the ring.
These two chair conformations can interconvert via a "ring-flip," a process that swaps all axial positions to equatorial and vice versa.[1] When a substituent is present, the two chair conformations are no longer equal in energy. The conformation where the substituent occupies the more spacious equatorial position is generally more stable, as it avoids destabilizing steric interactions known as 1,3-diaxial interactions.[2]
For 1,4-disubstituted cyclohexanes like this compound, this leads to the existence of diastereomers: cis and trans. The relative stability and distinct physical properties of these isomers are dictated by the conformational preferences of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups.
Synthesis of this compound Isomers
A reliable method for synthesizing this compound is through the reduction of the corresponding ketone, 4-ethylcyclohexanone.[3][4] This reduction typically yields a mixture of the cis and trans diastereomers, as the reducing agent can attack the planar carbonyl group from either face.
The choice of reducing agent can influence the diastereomeric ratio of the product. Bulky reducing agents tend to favor the formation of the isomer where the hydroxyl group is axial (less hindered attack), which is the cis isomer. Less hindered reagents like sodium borohydride (NaBH₄) often give a mixture that is closer to the thermodynamically favored product ratio, where the more stable trans isomer (equatorial -OH) predominates.
Experimental Protocol: Synthesis via Reduction of 4-Ethylcyclohexanone
This protocol describes the reduction of 4-ethylcyclohexanone using sodium borohydride, a common and relatively safe laboratory procedure.
Materials:
-
4-Ethylcyclohexanone (97%)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (79.2 mmol) of 4-ethylcyclohexanone in 100 mL of methanol.[3] Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, slowly add 1.80 g (47.6 mmol) of sodium borohydride to the solution in small portions over 15-20 minutes. The addition is exothermic and may cause bubbling.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Then, acidify the mixture to a pH of ~2 by the dropwise addition of 1 M HCl to neutralize any excess borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The result is a crude mixture of cis- and trans-4-ethylcyclohexanol as a colorless to light yellow liquid.[5]
Conformational Analysis and Thermodynamic Stability
The relative stability of the cis and trans isomers is determined by the energetic penalties associated with placing substituents in the axial position.
Trans-4-Ethylcyclohexanol
The trans isomer can exist in two chair conformations. In one, both the ethyl and hydroxyl groups are in equatorial positions (diequatorial). In the other, after a ring flip, both groups are in axial positions (diaxial). The diequatorial conformer is significantly more stable because it completely avoids 1,3-diaxial interactions.[6][7] The steric strain in the diaxial conformer, arising from interactions between the axial substituents and the axial hydrogens, makes its contribution to the overall equilibrium negligible.
Cis-4-Ethylcyclohexanol
For the cis isomer, one substituent must always be axial while the other is equatorial (axial-equatorial or equatorial-axial). The two conformers that interconvert via a ring flip are not identical in energy. The ethyl group is sterically bulkier than the hydroxyl group. Therefore, the conformation in which the larger ethyl group occupies the equatorial position and the smaller hydroxyl group is axial is the more stable of the two.[8] However, even this most stable cis conformer is less stable than the diequatorial trans isomer because it still contains the steric strain of an axial hydroxyl group.
The overall thermodynamic stability is therefore: trans-4-Ethylcyclohexanol > cis-4-Ethylcyclohexanol .
Visualization of Conformational Equilibria
The following diagrams illustrate the chair-flip equilibria for both isomers.
Caption: Conformational equilibrium of trans and cis isomers.
Caption: Most stable chair conformations of trans and cis isomers.
Isomer Separation
The cis and trans isomers are diastereomers and thus have different physical properties, such as boiling points and polarity. This difference allows for their separation using standard laboratory techniques, most commonly column chromatography. The cis isomer, with one axial and one equatorial group, tends to be slightly more polar and often has a lower retention factor (Rf) on silica gel compared to the less polar diequatorial trans isomer.
Experimental Protocol: Column Chromatography Separation
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Collection tubes, TLC plates
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve a small amount of the crude isomer mixture in a minimal volume of the eluent (e.g., 10% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20% ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers. The two isomers should appear as distinct spots with different Rf values.
-
Pooling and Concentration: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to yield the separated cis- and trans-4-ethylcyclohexanol.
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for unambiguously distinguishing between the cis and trans isomers of this compound.
-
¹H NMR Spectroscopy: The most diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-1).
-
In the stable trans isomer, H-1 is in an axial position. It experiences axial-axial couplings with the two adjacent axial protons (H-2a, H-6a) and axial-equatorial couplings with the two adjacent equatorial protons (H-2e, H-6e). This results in a complex multiplet, often appearing as a broad triplet of triplets with a relatively large width at half-height.
-
In the more stable conformer of the cis isomer, H-1 is in an equatorial position. It only experiences weaker equatorial-axial and equatorial-equatorial couplings. This typically results in a narrower, less resolved multiplet compared to its trans counterpart.[9]
-
-
¹³C NMR Spectroscopy: The steric environment of each carbon atom is different in the two isomers, leading to distinct chemical shifts. The axial hydroxyl group in the cis isomer exerts a shielding (upfield shift) effect on the C-3 and C-5 carbons compared to the equatorial hydroxyl group in the trans isomer.
-
IR Spectroscopy: Both isomers will show a strong, broad absorption in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. A strong C-O stretch will also be present around 1050-1150 cm⁻¹. While subtle differences in the fingerprint region may exist, IR is generally less definitive than NMR for distinguishing these specific isomers.[10]
Summary of Spectroscopic Data
| Isomer | Key ¹H NMR Signal (H-1) | Key ¹³C NMR Signals (Approx. ppm) |
| trans-4-Ethylcyclohexanol | Broader multiplet, further downfield (~3.5 ppm) | C1: ~70 ppm, C4: ~39 ppm |
| cis-4-Ethylcyclohexanol | Narrower multiplet, further upfield (~4.0 ppm) | C1: ~66 ppm, C4: ~39 ppm |
Note: Exact chemical shifts can vary depending on the solvent and instrument.[9][11]
Conclusion and Applications
The study of this compound provides a clear and practical illustration of fundamental stereochemical principles. The thermodynamic preference for substituents to occupy equatorial positions in a cyclohexane ring is powerfully demonstrated by the greater stability of the trans isomer. The distinct spectroscopic signatures of the cis and trans isomers, arising directly from their different three-dimensional structures, underscore the importance of analytical characterization in chemical research.
These principles are not merely academic; they have profound implications in drug development, where the specific stereoisomer of a drug molecule often determines its efficacy and safety profile. Furthermore, derivatives of substituted cyclohexanols, including 4-alkylcyclohexanols, are critical components in the manufacturing of liquid crystal displays (LCDs), where the specific shape and polarity of the molecules are essential for their function.[12] A thorough understanding of their synthesis, separation, and characterization is therefore indispensable for scientists in these fields.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(4534-74-1) IR Spectrum [m.chemicalbook.com]
- 11. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR [m.chemicalbook.com]
- 12. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
An In-Depth Technical Guide to 4-Ethylcyclohexanol: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Ethylcyclohexanol (C₈H₁₆O), a cyclic alcohol with significant stereochemical considerations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical principles, analytical characterization, synthetic methodologies, and potential applications, grounding all claims in authoritative data.
Core Chemical Identity and Stereochemistry
This compound is a disubstituted cyclohexane derivative featuring an ethyl group and a hydroxyl group on carbons 1 and 4. Its molecular formula is C₈H₁₆O, with a molecular weight of approximately 128.21 g/mol .[1][2] The compound exists as two distinct geometric isomers, cis and trans, which arise from the relative orientations of the ethyl and hydroxyl substituents with respect to the plane of the cyclohexane ring.
The CAS Registry Number for the mixture of isomers is 4534-74-1.[1][2]
Structural Elucidation and Isomerism
The key to understanding the properties and reactivity of this compound lies in its conformational analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).
-
trans-4-Ethylcyclohexanol : The more stable isomer, where both the ethyl and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.
-
cis-4-Ethylcyclohexanol : In this isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the ethyl group compared to the hydroxyl group, the conformation where the ethyl group is equatorial and the hydroxyl group is axial is favored.
The energetic difference between these isomers dictates their relative abundance at equilibrium and influences the stereochemical outcome of synthetic procedures.
Caption: Chair conformations of cis- and trans-4-Ethylcyclohexanol.
Physicochemical Properties
The physical properties of this compound are influenced by its isomeric form. Commercially, it is often supplied as a mixture of cis and trans isomers, appearing as a colorless to light yellow liquid.[3][4] The presence of the hydroxyl group allows for hydrogen bonding, though its solubility in water is limited by the hydrophobic cyclohexane ring.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][6] |
| Molecular Weight | 128.21 g/mol | [1][7] |
| CAS Number | 4534-74-1 (mixture) | [1][2] |
| Density | ~0.889 - 0.919 g/mL at 20-25°C | [7][8] |
| Boiling Point | 83.5-84.5°C at 10 mmHg | [7] |
| Refractive Index | ~1.462 at 20°C | [7][8] |
| Flash Point | 77.78 °C (172.00 °F) | [8] |
Synthesis and Purification Protocols
A standard and reliable method for synthesizing this compound is the catalytic hydrogenation of 4-ethylphenol. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the ethyl and hydroxyl groups.
Experimental Protocol: Hydrogenation of 4-Ethylphenol
This protocol describes a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound via the reduction of 4-ethylphenol.
Materials:
-
4-Ethylphenol
-
Rhodium on alumina (Rh/Al₂O₃) or Raney Nickel catalyst
-
Ethanol (solvent)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂)
-
Standard glassware for filtration and distillation
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave, place 4-ethylphenol and ethanol. Add the Rh/Al₂O₃ catalyst (typically 1-5 mol% relative to the substrate).
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with H₂ gas (pressure may range from 500 to 1500 psi, depending on the catalyst and desired reaction rate).
-
Reaction: Heat the mixture (e.g., to 70-100°C) and stir vigorously to ensure efficient mixing and mass transfer. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent (ethanol) can be removed using rotary evaporation. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure.
Causality: The choice of a heterogeneous catalyst like Rh/Al₂O₃ is crucial for its efficiency in aromatic ring reduction under manageable conditions. The high pressure of hydrogen gas provides the necessary concentration of the reducing agent at the catalyst surface. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of catalyst, solvent, and reaction temperature.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and isomeric ratio of this compound requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
¹H NMR is the most powerful tool for differentiating between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the C1 proton).
-
In trans-4-Ethylcyclohexanol : The hydroxyl group is equatorial, forcing the C1 proton into an axial position. This axial proton has large coupling constants (J-values) with the two adjacent axial protons (~10-13 Hz) and small coupling constants with the two adjacent equatorial protons (~2-5 Hz). This results in a complex multiplet, often described as a triplet of triplets.[9] The chemical shift for this proton typically appears further downfield (e.g., ~3.5 ppm).
-
In cis-4-Ethylcyclohexanol : The hydroxyl group is axial, placing the C1 proton in an equatorial position. This equatorial proton has small coupling constants with all four adjacent protons (~2-5 Hz). This results in a broad, poorly resolved multiplet or a narrow quintet. The chemical shift for this proton is usually upfield compared to the trans isomer (e.g., ~4.0 ppm).
This significant difference in chemical shift and splitting pattern allows for unambiguous assignment and quantification of the isomeric ratio in a mixture.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum for this compound will show characteristic absorbances:
-
O-H Stretch: A strong, broad peak in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ hybridized C-H bonds of the cyclohexane and ethyl groups.
-
C-O Stretch: A peak in the 1000-1200 cm⁻¹ region.
While IR confirms the presence of the key functional groups, it is not typically used to differentiate between the cis and trans isomers.[1][2]
Applications in Research and Drug Development
While not a widely commercialized active pharmaceutical ingredient (API) itself, this compound serves as a valuable building block in organic synthesis.[12] Its utility in drug discovery lies in its role as a scaffold to introduce specific three-dimensional structures.
-
Scaffold for Lipophilic Moieties: The cyclohexyl ring provides a non-polar, rigid scaffold. In drug design, such groups are often used to occupy hydrophobic pockets in target proteins, potentially enhancing binding affinity and modulating pharmacokinetic properties like membrane permeability and metabolic stability.
-
Intermediate in Synthesis: The hydroxyl group is a versatile functional handle that can be readily converted into other groups (e.g., esters, ethers, halides) or used as a directing group in subsequent reactions. This allows for the elaboration of more complex molecules.[5] For instance, it can be a precursor for synthesizing substituted cyclohexanones or other functionalized cyclic compounds.
-
Exploring Chemical Space: The distinct and well-defined stereochemistry of the cis and trans isomers allows for the creation of diastereomerically pure compound libraries.[13][14] Testing such isomers against a biological target can provide critical structure-activity relationship (SAR) data, revealing the optimal three-dimensional arrangement for bioactivity. While this compound itself is underutilized in pharmaceuticals, its structural motif is relevant.[15]
Safety and Handling
This compound is classified as a combustible liquid and can cause serious eye irritation.[2][3][16]
-
Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[16] All sources of ignition, such as heat, sparks, and open flames, must be avoided.[3][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept separate from incompatible materials like strong oxidizing agents, acids, and bases.[17][18]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][17] For skin contact, wash off with soap and plenty of water.[16] If inhaled, move the person to fresh air.[16][19] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[16][19]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[16][17][18]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4534-74-1 | TCI AMERICA [tcichemicals.com]
- 4. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 5. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 7. chembk.com [chembk.com]
- 8. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 9. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
Introduction: Elucidating the Molecular Architecture of 4-Ethylcyclohexanol
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethylcyclohexanol
This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cycloalkane alcohol that serves as a valuable building block in organic synthesis and as a reference compound in stereochemical studies.[1][2] It exists as two distinct geometric isomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol. The spatial orientation of the ethyl and hydroxyl groups relative to the cyclohexane ring profoundly influences the molecule's physical, chemical, and spectroscopic properties. For researchers in materials science and drug development, an unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize these isomers. By integrating data from these orthogonal methods, a complete and confident molecular portrait can be assembled.
The fundamental distinction between the cis and trans isomers lies in the axial or equatorial positioning of the substituents on the chair-conformed cyclohexane ring. In the most stable chair conformation, the bulkier ethyl group preferentially occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This stereochemical difference is the primary determinant of the variations observed in their respective spectra.
Caption: Fig. 1: Structures of cis- and trans-4-Ethylcyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is the most powerful technique for determining the detailed stereochemistry of this compound. By analyzing the chemical shifts and spin-spin coupling constants of both ¹H and ¹³C nuclei, one can deduce the precise connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Stereochemical Fingerprint
The ¹H NMR spectrum provides a wealth of information based on the chemical environment of each proton. The key diagnostic signal for differentiating the cis and trans isomers is the proton on the carbon bearing the hydroxyl group (H-1).
-
Expertise & Experience: In the trans isomer, the hydroxyl group is equatorial, forcing the H-1 proton into an axial position. An axial proton typically exhibits large coupling constants (J-values) due to its trans-diaxial relationship with the adjacent axial protons on C-2 and C-6. Conversely, in the cis isomer, the hydroxyl group is axial, placing the H-1 proton in an equatorial position. This proton will have smaller coupling constants due to its equatorial-axial and equatorial-equatorial relationships with its neighbors.[3] The multiplicity of the H-1 signal is therefore a definitive marker of isomeric identity.
Table 1: Comparative ¹H NMR Spectral Data of this compound Isomers
| Proton Assignment | trans-4-Ethylcyclohexanol (CDCl₃) | cis-4-Ethylcyclohexanol (CDCl₃) |
|---|---|---|
| -CH-OH (H-1) | ~3.5 ppm (Multiplet, tt) | ~4.0 ppm (Multiplet, br s) |
| -CH₂- (ring) | 1.0 - 2.1 ppm (Multiplets) | 1.2 - 1.8 ppm (Multiplets) |
| -CH-CH₂CH₃ (H-4) | ~1.2 ppm (Multiplet) | ~1.4 ppm (Multiplet) |
| -CH₂-CH₃ | ~1.3 ppm (Quartet, q) | ~1.3 ppm (Quartet, q) |
| -CH₂-CH₃ | ~0.9 ppm (Triplet, t) | ~0.9 ppm (Triplet, t) |
| -OH | Variable (Broad Singlet) | Variable (Broad Singlet) |
Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency. Data is synthesized from typical values found in spectral databases.[4][5][6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The key to differentiating the isomers lies in the steric compression, known as the gamma-gauche effect. An axial substituent introduces steric strain on the gamma carbons (C-3 and C-5), causing their signals to shift upfield (to a lower ppm value) compared to the isomer where the substituent is equatorial.
-
Expertise & Experience: For cis-4-Ethylcyclohexanol, the axial hydroxyl group will shield the C-3 and C-5 carbons, causing them to resonate at a lower frequency compared to the trans isomer, where the hydroxyl group is equatorial. This upfield shift is a reliable indicator of the cis configuration.
Table 2: Comparative ¹³C NMR Spectral Data of this compound Isomers
| Carbon Assignment | trans-4-Ethylcyclohexanol (CDCl₃) | cis-4-Ethylcyclohexanol (CDCl₃) |
|---|---|---|
| C-1 (-CH-OH) | ~70.5 ppm | ~65.5 ppm |
| C-2, C-6 | ~35.5 ppm | ~33.0 ppm |
| C-3, C-5 | ~32.0 ppm | ~29.5 ppm |
| C-4 (-CH-Et) | ~39.0 ppm | ~38.5 ppm |
| -CH₂-CH₃ | ~29.0 ppm | ~29.0 ppm |
| -CH₂-CH₃ | ~11.5 ppm | ~11.5 ppm |
Note: Data is synthesized from typical values found in spectral databases.[4][7]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C): Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by absorptions corresponding to the hydroxyl (O-H) and alkyl (C-H, C-O) groups.
-
Trustworthiness: The presence of a strong, broad absorption band in the region of 3600-3200 cm⁻¹ is definitive evidence of the O-H group, with the broadening resulting from intermolecular hydrogen bonding.[8] A strong band near 1050 cm⁻¹ corresponds to the C-O stretching vibration. The high-frequency region (3000-2850 cm⁻¹) will show sharp peaks characteristic of C-H stretching in the ethyl and cyclohexyl moieties.[8] While IR is excellent for functional group identification, it is less effective than NMR for distinguishing between the cis and trans isomers, although subtle differences in the C-O stretching band position may be observable.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 2960 - 2850 | Strong, Sharp |
| C-O Stretch | ~1060 | Strong |
Data sourced from the NIST Chemistry WebBook and SpectraBase.[2][9]
Experimental Protocol: FTIR Spectrum Acquisition (Neat Liquid)
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. Collect a background spectrum of the empty sample compartment.
-
Sample Application: If using an ATR-FTIR, place a single drop of the neat this compound liquid directly onto the crystal. If using transmission, place a drop between two salt plates to create a thin capillary film.
-
Data Collection: Place the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.
-
Authoritative Grounding: Upon electron impact, the this compound molecule forms a molecular ion (M⁺˙), which corresponds to its molecular weight (m/z = 128). This ion is often unstable and undergoes fragmentation.[10] Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18, m/z 110), loss of the ethyl group (M-29, m/z 99), and α-cleavage.[11] The base peak (most intense peak) is often a stable fragment resulting from ring cleavage.
Table 4: Major Mass Fragments for this compound (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity |
|---|---|---|
| 128 | [M]⁺˙ (Molecular Ion) | Low |
| 110 | [M - H₂O]⁺˙ | Moderate |
| 99 | [M - C₂H₅]⁺ | Moderate |
| 81 | [C₆H₉]⁺ | High |
| 57 | [C₄H₉]⁺ | High (Often Base Peak) |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2]
Caption: Fig. 2: Simplified fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Separation: Inject 1 µL of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). A temperature gradient program is used to separate the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (~70 eV).
-
Mass Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum for the compound.
Integrated Analytical Workflow
No single technique provides all the necessary information. A robust analytical strategy relies on the integration of these orthogonal methods to build a self-validating system for structural confirmation and purity analysis.
Caption: Fig. 3: Integrated workflow for the spectroscopic characterization of this compound.
-
IR Spectroscopy first confirms the presence of the expected alcohol functional group.
-
Mass Spectrometry verifies the correct molecular weight (128 amu) and provides a fragmentation fingerprint consistent with the proposed structure.
-
NMR Spectroscopy provides the definitive and most detailed information, confirming the carbon-hydrogen framework and, crucially, distinguishing between the cis and trans isomers through analysis of chemical shifts and coupling constants.
By following this workflow, researchers can confidently determine the identity, stereochemistry, and purity of this compound, ensuring the integrity of their subsequent experiments and development processes.
References
- 1. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Conformational Analysis of 4-Ethylcyclohexanol
Abstract: The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules such as substituted cyclohexanes, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their conformational preferences is paramount. This technical guide provides a comprehensive exploration of the conformational analysis of cis- and trans-4-ethylcyclohexanol, intended for researchers, scientists, and professionals in drug development. We will delve into the energetic factors governing the stability of the various chair conformations, present detailed protocols for their experimental and computational elucidation, and discuss the implications of these analyses in a broader scientific context.
Introduction: The Significance of Conformational Analysis in Drug Development
The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug development, the specific three-dimensional shape of a drug molecule dictates its ability to bind to its biological target, such as a protein or enzyme, with high affinity and selectivity. Substituted cyclohexanes are common structural motifs in a vast array of pharmaceutical compounds. Their puckered, non-planar chair conformation allows for substituents to occupy distinct spatial positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between different chair conformations, and understanding this equilibrium is crucial for rational drug design.[1][2]
4-Ethylcyclohexanol serves as an excellent model system for exploring the principles of conformational analysis in 1,4-disubstituted cyclohexanes. It exists as two diastereomers, cis and trans, each with its own set of interconverting chair conformations. A detailed analysis of this molecule allows for the elucidation of fundamental concepts such as A-values, 1,3-diaxial interactions, and the potential for intramolecular interactions.
The Chair Conformations of this compound
The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain.[3] For a substituted cyclohexane, a "ring flip" can occur, interconverting two chair conformations. This process results in the exchange of axial and equatorial positions for the substituents.[4]
trans-4-Ethylcyclohexanol
In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations: one where both substituents are in the equatorial position (diequatorial) and another where both are in the axial position (diaxial).[5]
Caption: Chair conformations of trans-4-Ethylcyclohexanol.
The diequatorial conformer is significantly more stable than the diaxial conformer. This is because substituents in the axial position experience steric repulsion with the other two axial hydrogens on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[1][6] In the diaxial conformation of trans-4-ethylcyclohexanol, both the ethyl and hydroxyl groups would experience these destabilizing interactions.
cis-4-Ethylcyclohexanol
In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. A ring flip interconverts two chair conformations where one substituent is axial and the other is equatorial.[5]
Caption: Chair conformations of cis-4-Ethylcyclohexanol.
The relative stability of these two conformers depends on which substituent experiences the greater steric strain in the axial position. This is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[7]
Energetic Considerations: A-Values and Steric Strain
The preference for a substituent to occupy the equatorial position is a measure of its steric bulk. This preference is quantified by the A-value, with larger A-values indicating a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
| -OH | ~0.9 |
| -CH₂CH₃ (Ethyl) | ~1.8 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
For trans-4-ethylcyclohexanol, the energy difference between the diequatorial and diaxial conformers can be estimated by summing the A-values of the two substituents. This would result in the diequatorial conformer being approximately 2.7 kcal/mol more stable than the diaxial conformer.
For cis-4-ethylcyclohexanol, the two chair conformations have one axial and one equatorial substituent. The conformer with the larger group (ethyl) in the equatorial position and the smaller group (hydroxyl) in the axial position is expected to be more stable.[4] The energy difference between these two conformers would be the difference in their A-values, approximately 0.9 kcal/mol, favoring the conformer with the equatorial ethyl group.
It is important to note that the additivity of A-values is a good approximation for 1,4-disubstituted cyclohexanes where the substituents do not interact with each other.[8] In some cases, particularly with polar substituents, transannular electrostatic interactions can lead to deviations from simple additivity.[8]
A point of interest in the cis isomer is the possibility of intramolecular hydrogen bonding in the diaxial-like conformation (though in the case of 1,4-disubstitution, this would be between an axial hydroxyl group and the pi-system of the ethyl group, which is highly unlikely and not a conventional hydrogen bond). Generally, intramolecular hydrogen bonds can significantly influence conformational preferences.[9] However, in this compound, the distance between the two groups makes a direct intramolecular hydrogen bond improbable.
Experimental Determination of Conformational Equilibrium: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformational equilibrium of molecules in solution.[5] By analyzing the chemical shifts and coupling constants of specific protons in the cyclohexane ring, one can deduce the relative populations of the different chair conformers.
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve a known concentration of cis- or trans-4-ethylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
The choice of solvent is important as it can influence the conformational equilibrium.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
To observe distinct signals for the axial and equatorial protons, it may be necessary to cool the sample to a low temperature (e.g., -80 °C). At room temperature, the rapid ring flip averages the signals for the axial and equatorial protons.
-
-
Spectral Analysis:
-
Identify the signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton). This proton will have a distinct chemical shift.
-
Analyze the multiplicity (splitting pattern) of this signal. The coupling constants (J-values) between the carbinol proton and the adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them, which is different for axial and equatorial orientations.[10]
-
For an axial carbinol proton: It will typically show large trans-diaxial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This results in a broad multiplet, often a triplet of triplets.
-
For an equatorial carbinol proton: It will only have smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet.
-
-
Quantitative Analysis:
-
At a temperature where the ring flip is slow, the relative areas of the signals corresponding to the axial and equatorial conformers can be integrated to determine their relative populations.
-
The equilibrium constant (K) can be calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry Approach to Conformational Analysis
Computational chemistry provides a powerful in-silico tool to complement experimental studies. Methods such as molecular mechanics and density functional theory (DFT) can be used to calculate the relative energies of different conformers and predict the most stable structures.[7][11]
Step-by-Step Protocol for Computational Analysis
-
Structure Building:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the different chair conformations of cis- and trans-4-ethylcyclohexanol.[7]
-
-
Conformational Search (Optional but Recommended):
-
For more complex molecules, a systematic or stochastic conformational search can be performed to ensure that all low-energy conformers are identified.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable computational method. A common and effective approach is to use a DFT functional, such as B3LYP, with a moderate basis set, like 6-31G(d).[12] This process finds the lowest energy geometry for each starting conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.
-
-
-
Single-Point Energy Calculation (Optional but Recommended for Higher Accuracy):
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of the different conformers. The conformer with the lowest free energy is predicted to be the most stable.
-
The energy difference between conformers can be used to calculate the expected equilibrium population of each at a given temperature using the Boltzmann distribution.
-
Caption: Workflow for computational conformational analysis.
Conclusion and Future Directions
The conformational analysis of this compound provides a clear illustration of the fundamental principles that govern the three-dimensional structure of substituted cyclohexanes. The preference for substituents to occupy the equatorial position to minimize steric strain is the dominant factor in determining the most stable conformations of both the cis and trans isomers.
For professionals in drug development, a thorough understanding of these principles is not merely an academic exercise. The ability to predict and control the conformational preferences of cyclic scaffolds within drug candidates can lead to improved binding affinity, enhanced selectivity, and better pharmacokinetic properties. The experimental and computational protocols detailed in this guide provide a robust framework for conducting such analyses.
Future research in this area could involve studying the conformational preferences of this compound and related molecules in different solvent environments to probe the influence of the medium on the conformational equilibrium. Additionally, more advanced computational methods could be employed to further refine the energetic calculations and provide an even more detailed picture of the conformational landscape.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asc.ohio-state.edu [asc.ohio-state.edu]
An In-Depth Technical Guide to the Stereochemistry of 4-Ethylcyclohexanol and its Derivatives
This guide provides a comprehensive exploration of the stereochemical intricacies of 4-ethylcyclohexanol and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the conformational analysis, stereoselective synthesis, and spectroscopic characterization of these versatile compounds. Furthermore, it examines the profound impact of stereochemistry on the reactivity of this compound derivatives and their relevance in medicinal chemistry.
The Foundational Importance of Stereochemistry in Cyclohexane Systems
In the realm of organic chemistry, and particularly in drug design and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic molecules like cyclohexane, the conformational flexibility and the spatial orientation of substituents dictate their physical properties, chemical reactivity, and biological activity.[1] this compound, a disubstituted cyclohexane, serves as an excellent model system to understand these principles. It exists as two diastereomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The relative orientation of the ethyl and hydroxyl groups in these isomers leads to distinct conformational preferences, which in turn govern their behavior.
Conformational Analysis: A Tale of Two Isomers
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[2] In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The chair conformation can undergo a "ring flip," which interconverts axial and equatorial positions.
The Energetic Landscape: A-Values
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[3] Larger A-values indicate a greater steric hindrance in the axial position due to unfavorable 1,3-diaxial interactions.
| Substituent | A-Value (kcal/mol) |
| Ethyl (-CH₂CH₃) | ~1.75 |
| Hydroxyl (-OH) | ~0.95 |
Data sourced from various organic chemistry resources.
The larger A-value of the ethyl group compared to the hydroxyl group signifies its greater preference for the equatorial position to avoid steric strain.
trans-4-Ethylcyclohexanol: A Conformationally Locked Isomer
For trans-4-ethylcyclohexanol, the most stable chair conformation places both the large ethyl group and the smaller hydroxyl group in equatorial positions. This arrangement minimizes steric interactions, making this conformer significantly more stable than its ring-flipped counterpart where both groups would be axial.
Caption: Conformational equilibrium of trans-4-ethylcyclohexanol.
cis-4-Ethylcyclohexanol: A Dynamic Equilibrium
In the case of cis-4-ethylcyclohexanol, one substituent must be in an axial position while the other is equatorial. Due to the larger A-value of the ethyl group, the conformer with the ethyl group in the equatorial position and the hydroxyl group in the axial position is the more stable and therefore predominant conformer at equilibrium.
Caption: Conformational equilibrium of cis-4-ethylcyclohexanol.
Stereoselective Synthesis: Controlling the 3D Architecture
The ability to selectively synthesize one stereoisomer over another is a cornerstone of modern organic chemistry and is particularly crucial in drug development, where different stereoisomers can have vastly different pharmacological effects.[4][5] The synthesis of cis- and trans-4-ethylcyclohexanol is typically achieved through the stereoselective reduction of 4-ethylcyclohexanone.
Synthesis of trans-4-Ethylcyclohexanol (Axial Attack)
The reduction of 4-ethylcyclohexanone with less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), proceeds primarily through axial attack of the hydride on the carbonyl carbon. This leads to the formation of the thermodynamically more stable trans isomer, where the hydroxyl group is in the equatorial position.[3][6]
Experimental Protocol: Synthesis of trans-4-Ethylcyclohexanol
-
Dissolution: Dissolve 4-ethylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add water to quench the excess NaBH₄, followed by the addition of dilute hydrochloric acid to neutralize the solution.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of cis-4-Ethylcyclohexanol (Equatorial Attack)
To favor the formation of the cis isomer, a sterically bulky reducing agent is employed. Lithium tri-sec-butylborohydride (L-Selectride®) is a common choice.[7] Its large size prevents axial attack, forcing the hydride to approach from the less hindered equatorial face. This results in the formation of the kinetically favored cis product, with the hydroxyl group in the axial position.
Experimental Protocol: Synthesis of cis-4-Ethylcyclohexanol
-
Inert Atmosphere: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of L-Selectride® (1.2 eq) in THF via a syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, slowly add water to quench the reaction, followed by a solution of sodium hydroxide and hydrogen peroxide to decompose the borane intermediates.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.
Caption: Synthetic routes to cis- and trans-4-ethylcyclohexanol.
Spectroscopic Characterization: Unveiling the Stereochemistry
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the stereochemistry of this compound isomers.
¹H NMR Spectroscopy
The key to differentiating the cis and trans isomers lies in the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1).
-
trans Isomer (Equatorial -OH, Axial H-1): The H-1 proton is in an axial position and exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) with the adjacent axial protons.[8] This results in a broad multiplet, often a triplet of triplets.
-
cis Isomer (Axial -OH, Equatorial H-1): The H-1 proton is in an equatorial position and shows smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).[9] This typically gives rise to a narrower multiplet.
| Isomer | H-1 Position | Expected ¹H NMR Signal for H-1 |
| trans | Axial | Broad multiplet (large J values) |
| cis | Equatorial | Narrow multiplet (small J values) |
¹³C NMR Spectroscopy
The carbon chemical shifts are also influenced by the stereochemistry. In the cis isomer, the axial hydroxyl group causes a shielding effect on the C-3 and C-5 carbons due to the gamma-gauche effect, resulting in an upfield shift compared to the trans isomer.
Infrared (IR) Spectroscopy
The C-O stretching frequency in the IR spectrum can provide clues about the orientation of the hydroxyl group.
-
Equatorial C-O bond (in trans isomer): Typically absorbs at a higher wavenumber (around 1060-1080 cm⁻¹).
-
Axial C-O bond (in cis isomer): Generally absorbs at a lower wavenumber (around 1000-1040 cm⁻¹).
Additionally, the O-H stretching band (around 3200-3600 cm⁻¹) can be broader in the isomer that is more capable of intermolecular hydrogen bonding.
Stereochemistry in Action: Reactions of this compound Derivatives
The stereochemistry of this compound derivatives plays a crucial role in determining the outcome of their reactions, particularly in nucleophilic substitution reactions.
The Williamson Ether Synthesis: A Case Study
The Williamson ether synthesis, an Sₙ2 reaction, proceeds with an inversion of configuration at the electrophilic carbon.[10][11] If we consider the reaction of a tosylated this compound with an alkoxide, the stereochemistry of the starting alcohol will dictate the stereochemistry of the resulting ether.
For example, if trans-4-ethylcyclohexanol is converted to its tosylate (with the -OTs group in the equatorial position), an Sₙ2 reaction with an alkoxide will proceed via backside attack on the C-1 carbon. This will lead to the formation of a cis-ether, with the new alkoxy group in the axial position.
Caption: Stereochemical outcome of a Williamson ether synthesis.
Relevance in Drug Development and Medicinal Chemistry
The principles of stereochemistry illustrated by this compound are directly applicable to the design and development of pharmaceuticals. The specific three-dimensional shape of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors.[12] Different stereoisomers of a drug can exhibit vastly different pharmacological activities, with one isomer being therapeutic while another may be inactive or even toxic.[4][5]
Many successful drugs incorporate a cyclohexane ring in their structure, and their efficacy is often dependent on the specific stereochemistry of the substituents on that ring. A thorough understanding of the conformational preferences and stereoselective synthesis of such structures is therefore essential for the rational design of new and improved therapeutic agents.
Conclusion
The stereochemistry of this compound and its derivatives provides a rich and instructive platform for understanding the fundamental principles of conformational analysis and stereoselective synthesis. For researchers and professionals in the chemical and pharmaceutical sciences, a deep appreciation of these concepts is not merely academic but a practical necessity for the innovation of new molecules with desired properties and functions. The ability to control and characterize the three-dimensional architecture of molecules is a key determinant of success in the ongoing quest for novel therapeutics and advanced materials.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 7. odinity.com [odinity.com]
- 8. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Synthesis and characterization of 4-Ethylcyclohexanol
<_
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylcyclohexanol
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable cyclic alcohol with applications as an intermediate in organic synthesis.[1] This document details the prevalent synthetic methodologies, with a particular focus on the catalytic hydrogenation of 4-ethylphenol. It offers an in-depth analysis of the reaction mechanism, experimental parameters, and catalyst selection. Furthermore, this guide outlines a complete protocol for the characterization of the synthesized compound, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-proven insights.
Introduction to this compound
This compound (CAS No: 4534-74-1) is a cyclic alcohol consisting of a cyclohexane ring substituted with an ethyl group and a hydroxyl group.[1] It exists as a mixture of cis and trans isomers. This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its utility primarily lies in its role as an intermediate in the synthesis of more complex organic molecules.[1] The presence of the hydroxyl group provides a reactive site for further functionalization, making it a versatile building block in medicinal chemistry and materials science.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and in the design of synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Boiling Point | 185.7 °C at 760 mmHg | [3] |
| 83.5-84.5 °C at 10 mmHg | [4] | |
| Density | 0.889 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.462 | [4] |
| Flash Point | 77 °C (172 °F) | [4][5] |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
Synthesis of this compound
Several synthetic pathways can be employed to produce this compound. The most common and industrially viable methods include the catalytic hydrogenation of 4-ethylphenol and the reduction of 4-ethylcyclohexanone.
Catalytic Hydrogenation of 4-Ethylphenol
The catalytic hydrogenation of 4-ethylphenol is a widely used method for the synthesis of this compound. This process involves the reduction of the aromatic ring of 4-ethylphenol in the presence of a metal catalyst and a hydrogen source.
Mechanism: The hydrogenation of phenols to cyclohexanols proceeds through a series of steps. Initially, the phenol adsorbs onto the surface of the catalyst. Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These hydrogen atoms are then sequentially added to the aromatic ring, leading to the formation of a cyclohexanol derivative. The reaction can proceed through an intermediate cyclohexanone, which is then further reduced to the corresponding cyclohexanol.[6][7] The choice of catalyst and reaction conditions can influence the selectivity towards either the cyclohexanone or the cyclohexanol.[6][8]
Catalysts: A variety of heterogeneous catalysts are effective for this transformation, including those based on palladium (Pd), nickel (Ni), and ruthenium (Ru).[9][10][11] Palladium on carbon (Pd/C) is a commonly employed catalyst due to its high activity and selectivity under relatively mild conditions.[9][10] The choice of solvent can also play a crucial role in the reaction's selectivity. For instance, polar solvents like ethanol tend to favor the formation of cyclohexanol, while nonpolar solvents may lead to cyclohexane as the major product.[8]
Reaction Conditions: The hydrogenation is typically carried out under elevated hydrogen pressure and temperature. The specific conditions, such as pressure, temperature, solvent, and catalyst loading, need to be optimized to achieve high conversion and selectivity. For example, the hydrogenation of 4-ethylphenol over a Pd/γ-Al2O3 catalyst has been reported to be effective at 60°C and 2 MPa of H2 pressure.[9]
Reduction of 4-Ethylcyclohexanone
An alternative route to this compound involves the reduction of 4-ethylcyclohexanone. This method is particularly useful if the ketone is readily available.
Reducing Agents: Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols.[12][13] It is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH4) due to its greater functional group tolerance and ease of handling. The reaction is typically performed in a protic solvent such as methanol or ethanol.[14][15]
Mechanism: The reduction involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide during the workup step yields the final alcohol product.[12]
Grignard Synthesis
A less common but instructive method for synthesizing a substituted cyclohexanol like 1-ethylcyclohexanol involves a Grignard reaction.[16] While not directly producing this compound, this method demonstrates the versatility of organometallic reagents in alcohol synthesis. The general principle involves the reaction of a Grignard reagent (RMgX) with a ketone.[17][18] For instance, the reaction of ethylmagnesium bromide with cyclohexanone would yield 1-ethylcyclohexanol.
Experimental Protocol: Catalytic Hydrogenation of 4-Ethylphenol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the catalytic hydrogenation of 4-ethylphenol.
Materials:
-
4-Ethylphenol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Reactor Setup: A high-pressure autoclave is charged with 4-ethylphenol and 10% Pd/C (typically 1-5 mol% of the substrate).
-
Solvent Addition: Absolute ethanol is added as the solvent. The amount should be sufficient to ensure proper stirring and dissolution of the starting material.
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air. This is followed by purging with hydrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the reaction temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to afford pure this compound.
-
Drying: The purified product is dried over anhydrous sodium sulfate.
Safety Precautions:
-
Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[19]
-
The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the cyclohexyl ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the cyclohexyl protons can provide information about the cis/trans isomer ratio.[20]
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the carbons of the cyclohexyl ring.[21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.[22]
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch: A peak in the 1000-1260 cm⁻¹ range is characteristic of the C-O stretching vibration of the alcohol.
An example of the IR spectrum for this compound can be found in various spectral databases.[23]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[2][24]
-
Fragmentation Pattern: Common fragmentation pathways for cyclohexanols include the loss of a water molecule (M-18) and cleavage of the ring. The fragmentation pattern can be used to confirm the structure of the molecule. The NIST Chemistry WebBook provides reference mass spectra for this compound.[24]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Characterization Techniques
Caption: Spectroscopic techniques for the characterization of this compound.
Conclusion
This technical guide has provided a detailed examination of the synthesis and characterization of this compound. The catalytic hydrogenation of 4-ethylphenol stands out as a robust and efficient method for its preparation. The comprehensive characterization protocol, utilizing NMR, IR, and MS, ensures the structural verification and purity assessment of the final product. The information presented herein serves as a valuable resource for scientists and researchers engaged in organic synthesis and drug development.
References
- 1. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. saspublishers.com [saspublishers.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sodium Borohydride [commonorganicchemistry.com]
- 14. drnerz.com [drnerz.com]
- 15. researchgate.net [researchgate.net]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. leah4sci.com [leah4sci.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR spectrum [chemicalbook.com]
- 22. homework.study.com [homework.study.com]
- 23. This compound(4534-74-1) IR Spectrum [m.chemicalbook.com]
- 24. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol to 4-Ethylcyclohexene
This guide provides a comprehensive examination of the acid-catalyzed dehydration of 4-ethylcyclohexanol, a classic and illustrative example of alkene synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying E1 elimination mechanism, provides a detailed experimental protocol, and discusses the critical parameters governing the reaction's efficiency and outcome.
Introduction: The Significance of Alkene Synthesis
The synthesis of alkenes, hydrocarbons containing at least one carbon-carbon double bond, is a cornerstone of organic chemistry. These compounds serve as versatile intermediates in the synthesis of a vast array of organic molecules, including polymers, pharmaceuticals, and fine chemicals. The dehydration of alcohols is a fundamental method for introducing unsaturation into a molecule, and the conversion of this compound to 4-ethylcyclohexene serves as an excellent model for understanding the principles of acid-catalyzed elimination reactions.[1][2][3]
The reaction involves the removal of a water molecule from the alcohol, leading to the formation of a double bond within the cyclohexene ring.[4] This process is typically facilitated by a strong acid catalyst, such as sulfuric acid or phosphoric acid, and often requires heat to drive the equilibrium towards the alkene product.[1][4][5]
The E1 Elimination Mechanism: A Stepwise Exploration
The acid-catalyzed dehydration of a secondary alcohol like this compound proceeds predominantly through a unimolecular elimination (E1) mechanism.[6][7][8] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). The subsequent loss of this leaving group generates a carbocation intermediate, which is the rate-determining step of the reaction.[6][9] Finally, a base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.[5][6]
Step 1: Protonation of the Hydroxyl Group
The reaction commences with the rapid and reversible protonation of the hydroxyl group of this compound by the acid catalyst (e.g., H₃O⁺).[5][6][10] This step is crucial as the hydroxyl group itself is a poor leaving group. Protonation transforms it into an alkyloxonium ion, which contains a water molecule as a much better leaving group.[5][6][8]
Step 2: Formation of the Carbocation (Rate-Determining Step)
The alkyloxonium ion undergoes unimolecular dissociation, where the C-O bond breaks, and a water molecule departs.[2][6] This is the slowest step in the mechanism and thus dictates the overall reaction rate.[6][9] The departure of the water molecule results in the formation of a secondary carbocation at the carbon that was previously bonded to the hydroxyl group. The stability of this carbocation intermediate is a key factor influencing the reaction's feasibility.[6]
Step 3: Deprotonation to Form the Alkene
In the final step, a weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen).[6][9] The electrons from the C-H bond then shift to form a new π bond between the two carbons, resulting in the formation of 4-ethylcyclohexene and regenerating the acid catalyst.[5][6]
Regioselectivity and Zaitsev's Rule
In the dehydration of this compound, there are two types of β-hydrogens that can be removed, leading to the potential formation of two different alkene products: 4-ethylcyclohexene and 1-ethylcyclohexene. According to Zaitsev's rule, in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene.[11] In this case, 1-ethylcyclohexene is a trisubstituted alkene, while 4-ethylcyclohexene is a disubstituted alkene. Therefore, 1-ethylcyclohexene is predicted to be the major product. However, the formation of rearranged products is also possible.[12]
Visualizing the Mechanism
The following diagram illustrates the E1 mechanism for the dehydration of this compound.
Caption: The E1 mechanism for the dehydration of this compound.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust procedure for the dehydration of this compound. The inclusion of purification and characterization steps ensures the integrity of the final product.
Materials and Reagents
| Reagent/Material | Properties |
| This compound | MW: 128.21 g/mol , BP: 185-187 °C, Density: 0.914 g/mL |
| 85% Phosphoric Acid (H₃PO₄) | Corrosive, handle with care |
| Concentrated Sulfuric Acid (H₂SO₄) | Corrosive, strong dehydrating agent, handle with care |
| Saturated Sodium Chloride Solution | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask (50 mL) | Reaction vessel |
| Distillation apparatus | For product collection |
| Separatory funnel | For washing |
| Erlenmeyer flask | For drying |
Experimental Workflow
Caption: Workflow for the synthesis and purification of 4-ethylcyclohexene.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine 10 mL of this compound, 2.5 mL of 85% phosphoric acid, and 5-10 drops of concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.
-
Distillation: Assemble a simple distillation apparatus.[3] Gently heat the reaction mixture. The product, 4-ethylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more liquid is collected.
-
Washing: Transfer the distillate to a separatory funnel. Add an equal volume of saturated sodium chloride solution and shake gently. Allow the layers to separate and discard the lower aqueous layer.[1][3] This washing step helps to remove any residual acid and some of the dissolved water.[1]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask occasionally for about 10-15 minutes.
-
Final Distillation: Decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to purify the 4-ethylcyclohexene. Collect the fraction that boils at the expected boiling point of 4-ethylcyclohexene (approximately 134-136 °C).
-
Characterization: The identity and purity of the product can be confirmed using spectroscopic methods. Infrared (IR) spectroscopy should show a characteristic C=C stretching vibration. Gas chromatography (GC) can be used to determine the purity of the final product and to analyze the distribution of any isomeric products. A simple chemical test, such as the reaction with potassium permanganate solution, can be used to confirm the presence of an alkene; the purple color of the permanganate will disappear as it reacts with the double bond.[1]
Conclusion: A Versatile and Instructive Reaction
The acid-catalyzed dehydration of this compound to 4-ethylcyclohexene is a powerful and illustrative example of alkene synthesis via an E1 elimination mechanism. A thorough understanding of the reaction mechanism, including the role of the acid catalyst, the formation of the carbocation intermediate, and the principles of regioselectivity, is essential for optimizing reaction conditions and achieving high yields of the desired product. The experimental protocol provided in this guide offers a reliable and self-validating method for the synthesis, purification, and characterization of 4-ethylcyclohexene, making it a valuable procedure for both academic and industrial laboratories.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. study.com [study.com]
- 3. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 4. 4-Ethylcyclohexene|CAS 3742-42-5|C8H14 [benchchem.com]
- 5. study.com [study.com]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 10. brainly.com [brainly.com]
- 11. quora.com [quora.com]
- 12. marmacs.org [marmacs.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Ethylcyclohexanol in the Synthesis of Pharmaceutical Agents
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 4-ethylcyclohexanol as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). This document elucidates the chemical properties of this compound that make it a valuable precursor, with a particular focus on its role in the synthesis of key intermediates for the atypical antipsychotic, Cariprazine. Detailed, step-by-step protocols for the essential transformations of this compound are provided, underpinned by mechanistic insights and supported by authoritative references. The guide is structured to provide not only procedural instructions but also a deeper understanding of the causality behind experimental choices, thereby ensuring scientific integrity and reproducibility.
Introduction: this compound as a Strategic Starting Material
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of the entire manufacturing process.[1][2][3] this compound, a commercially available and structurally simple cycloaliphatic alcohol, presents itself as an attractive and versatile building block for the construction of complex molecular architectures found in modern therapeutics.[4] Its cyclohexane core is a common motif in a variety of bioactive molecules, contributing to favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity.
The true potential of this compound in pharmaceutical synthesis is realized through its chemical transformations. The secondary alcohol functionality can be readily oxidized to a ketone, which then serves as a handle for the introduction of nitrogen-containing functional groups, a ubiquitous feature in a vast majority of pharmaceuticals.[1] This guide will focus on a particularly relevant application: the synthetic pathway from this compound to a key intermediate of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 183-185 °C | --INVALID-LINK-- |
| Density | 0.918 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water |
The Synthetic Pathway to a Cariprazine Intermediate
Cariprazine is a potent D₂/D₃ receptor partial agonist with high affinity for the D₃ receptor, distinguishing its pharmacological profile from other atypical antipsychotics.[5][6][8] A key structural feature of Cariprazine is the trans-4-substituted cyclohexylamine moiety.[9][10] This section outlines a plausible and scientifically sound synthetic route starting from this compound to a key precursor of Cariprazine, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine.
The overall synthetic strategy involves three main stages:
-
Oxidation: Conversion of this compound to 4-ethylcyclohexanone.
-
Reductive Amination: Introduction of the amine functionality to the ketone, with stereochemical control to favor the trans isomer.
-
Elaboration of the Side Chain: Further modification of the molecule to introduce the piperazine moiety.
References
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohans.com [ohans.com]
- 5. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 6. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cariprazine - Wikipedia [en.wikipedia.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 4-Ethylcyclohexanol in Modern Fragrance Formulation
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of 4-Ethylcyclohexanol (CAS: 4534-74-1) as a novel ingredient in fragrance and perfume compositions. While not a mainstream perfumery material, its chemical structure, analogous to other valued fragrance components, suggests potential for unique contributions to scent architecture. These notes offer a systematic approach, from initial olfactory characterization to stability testing, enabling a thorough assessment of its viability and performance.
Introduction and Scientific Context
This compound is a cyclic alcohol that belongs to the family of substituted cyclohexanols, a class of compounds that includes several established fragrance ingredients.[1][2] It is typically supplied as a colorless to pale yellow liquid and exists as a mixture of cis and trans stereoisomers.[1][3][4] While primarily utilized as an organic reagent or chemical intermediate, its molecular structure presents an intriguing profile for fragrance applications.[1][3][5]
The olfactory properties of substituted cyclohexanols are heavily influenced by the nature and position of the alkyl groups on the cyclohexane ring.[6] For instance, methylcyclohexanols exhibit a camphoraceous character, while 4-tert-butylcyclohexanol is valued for its woody and camphor-like notes.[2][6] Based on these structure-activity relationships, this compound is hypothesized to possess a complex odor profile, likely combining fresh, camphoraceous, and potentially woody or green facets.
However, it is critical to note that its odor is not widely documented in perfumery literature, and some chemical suppliers explicitly state it is "not for fragrance use," indicating a need for rigorous independent evaluation.[7] This guide, therefore, serves as an exploratory framework for researchers to systematically investigate and validate the potential of this molecule.
Physicochemical & Olfactory Properties
A precise understanding of the material's physical properties is fundamental to its effective use in formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 4534-74-1 | [4] |
| Molecular Formula | C₈H₁₆O | [4][5] |
| Molecular Weight | 128.21 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 83.5 - 84.5 °C @ 10 mmHg | [3][5] |
| Density | ~0.889 g/mL @ 25°C | [5] |
| Flash Point | ~77 °C (172 °F) | [4][7] |
| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water | [1] |
| Hypothesized Odor | Camphoraceous, fresh, with potential woody, earthy, or green undertones. Described as a "pleasant odor" in some chemical literature.[3] |
Application Potential in Fragrance Architecture
Based on its hypothesized scent profile, this compound could serve several strategic roles within a fragrance composition:
-
Top Note Modifier: Its presumed freshness and camphoraceous lift could add a clean, vibrant opening to fougère, chypre, and green fragrance families.
-
Heart Note Blender: In floral or woody accords, it could act as a bridging element, providing complexity and preventing singular notes from dominating. Its character could enhance the naturalness of green floral compositions (like Muguet) or add a crisp counterpoint to warm, woody bases.
-
Functional Fragrance Enhancer: The chemical stability often associated with cyclohexanol derivatives suggests good performance in functional products like soaps, detergents, and cleaners, where the fragrance must withstand harsh chemical environments.[6]
The following diagram illustrates the logical workflow for systematically evaluating this novel ingredient.
Caption: Workflow for the Evaluation of this compound.
Experimental Protocols
The following protocols provide a structured methodology for the comprehensive evaluation of this compound.
Protocol 1: Olfactory Evaluation of Raw Material
This protocol is designed to systematically characterize the scent profile of this compound. Sensory evaluation is a critical first step in understanding any potential fragrance ingredient.[8][9]
-
Materials & Equipment:
-
This compound (≥97% purity)
-
Perfumer's ethanol (95% or absolute), odorless
-
Glass beakers and graduated cylinders
-
Volumetric flasks (10 mL)
-
Professional paper smelling strips (mouillettes)
-
Stopwatch
-
Ventilated, odor-neutral testing environment[10]
-
-
Methodology:
-
Prepare Dilutions: Create serial dilutions of this compound in perfumer's ethanol at 10%, 1%, and 0.1% (w/w).
-
Initial Assessment (100%): Dip a smelling strip into the neat (100%) material. Allow the solvent to flash off for 5-10 seconds. Evaluate the initial "top note" impression.
-
Rationale: Assessing the neat material reveals its full character and intensity, but can be overwhelming. This step is for experienced evaluators to identify core characteristics.
-
-
Dilution Evaluation: Dip fresh smelling strips into each of the three dilutions. Label each strip clearly.
-
Odor Description: Evaluate the scent from each strip at set time intervals: immediately (top notes), after 15 minutes (mid notes), and after 1 hour and 4 hours (base notes/dry-down).
-
Rationale: Fragrance materials are composed of molecules with different volatilities. Evaluating over time reveals the full scent evolution, a key factor in its structural role in a perfume.[11]
-
-
Record Descriptors: Use a standardized fragrance vocabulary to describe the perceived scent (e.g., camphoraceous, woody, green, earthy, minty, floral). Note any changes in character or intensity over time.
-
Protocol 2: Incorporation into a Model Fragrance Accord
This protocol assesses the interactive behavior of this compound within a simple, controlled fragrance composition.
-
Materials & Equipment:
-
Validated 10% dilution of this compound in ethanol (from Protocol 1).
-
Stock solutions (10% in ethanol) of standard perfumery ingredients (e.g., Hedione®, Iso E Super®, Linalool, Galaxolide®).
-
Digital scale (0.001g accuracy).
-
Small glass vials for blending.
-
Smelling strips.
-
-
Methodology:
-
Create a Base Accord: Formulate a simple woody-floral base accord. For example:
-
Iso E Super® (10%): 4.0g
-
Hedione® (10%): 2.0g
-
Linalool (10%): 1.0g
-
Galaxolide® 50 (10%): 1.0g
-
-
Prepare Trial Blends: Create three variations of the base accord:
-
Trial A (0.5% Additive): 9.95g Base Accord + 0.05g of 10% this compound solution.
-
Trial B (2.0% Additive): 9.80g Base Accord + 0.20g of 10% this compound solution.
-
Control: 10.0g of Base Accord only.
-
-
Maturation: Allow the blends to macerate for at least 48 hours in a cool, dark place.
-
Rationale: Maturation allows the individual components to synergize and the fragrance to reach equilibrium, ensuring a more accurate olfactory assessment.[12]
-
-
Comparative Evaluation: Dip smelling strips into the Control, Trial A, and Trial B. Evaluate them side-by-side, noting how this compound modifies the original accord. Does it add lift? Freshness? Does it create any off-notes?
-
Caption: Conceptual Role of this compound in an Accord.
Protocol 3: Accelerated Stability and Performance Testing
This protocol evaluates the stability of a fragrance containing this compound in a finished product base, which is crucial for predicting shelf-life.[13][14]
-
Materials & Equipment:
-
Two successful fragrance blends from Protocol 2 (e.g., Trial B and Control).
-
Product base: Perfumer's ethanol (for fine fragrance) or an unscented lotion base.
-
Clear and amber glass bottles with airtight caps.
-
Climate chamber or laboratory oven set to 40°C.
-
UV light cabinet.[13]
-
-
Methodology:
-
Prepare Finished Products: Create two batches of a finished product. For a fine fragrance, dilute the fragrance oil (Trial B and Control) to 15% in perfumer's ethanol.
-
Sample Distribution: For each batch (Trial B and Control), prepare the following samples:
-
Sample 1 (Control): Store in an amber glass bottle at room temperature (~20°C) in the dark.
-
Sample 2 (Heat Stress): Store in a clear glass bottle in an oven at 40°C.
-
Sample 3 (Light Stress): Store in a clear glass bottle in a UV light cabinet at room temperature.
-
Rationale: These conditions simulate long-term aging, exposure to warm storage, and retail lighting, respectively, allowing for the rapid identification of potential stability issues.[12][13]
-
-
Evaluation Schedule: Evaluate all samples at weekly intervals for 4 weeks. Compare Samples 2 and 3 against the Control (Sample 1).
-
Assessment Criteria:
-
Color: Note any changes in color (e.g., yellowing, darkening).
-
Clarity: Observe any cloudiness or precipitation.
-
Odor: Using smelling strips, assess any deviation in the scent profile. Note the appearance of "off-notes" which may indicate chemical degradation. Some fragrance ingredients are known to become unstable or form reactive species upon exposure to light and air.[15]
-
-
Safety and Regulatory Considerations
As with any chemical ingredient, a thorough safety review is mandatory.
-
Safety Data Sheet (SDS): Always consult the manufacturer's SDS for specific handling, storage, and hazard information.
-
International Fragrance Association (IFRA): As of this writing, this compound is not explicitly listed with a specific Standard (Prohibition or Restriction) by IFRA. However, the absence of a standard does not imply automatic approval. Many fragrance ingredients are regulated, and any new material intended for commercial use must undergo a comprehensive safety assessment for endpoints such as skin sensitization, phototoxicity, and systemic toxicity.[16] The chemical instability of some fragrance ingredients can lead to the formation of skin sensitizers over time, making stability testing a key part of the safety dossier.
Conclusion
This compound presents an opportunity for fragrance innovation, offering a potentially novel scent profile rooted in the well-understood chemistry of substituted cyclohexanols. Its hypothesized fresh, camphoraceous, and woody character could fill a unique space in the perfumer's palette. However, due to the limited public data on its olfactory properties and performance, the systematic, evidence-based approach outlined in these protocols is essential. Rigorous evaluation of its scent, blending behavior, and stability will determine its ultimate value and applicability in the dynamic field of fragrance creation.
References
- 1. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Trusted 4-tert-butyl Cyclohexanol Supplier & Trader | Chemical Bull [chemicalbull.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 4534-74-1 [chemnet.com]
- 5. chembk.com [chembk.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 8. parfums-de-grasse.com [parfums-de-grasse.com]
- 9. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 12. orchadia.org [orchadia.org]
- 13. iltusa.com [iltusa.com]
- 14. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 15. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Application Notes & Protocols: The Role of 4-Ethylcyclohexanol in the Synthesis of Advanced Plasticizers and Lubricants
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and chemical industry professionals on the utilization of 4-Ethylcyclohexanol as a key intermediate in the production of high-performance plasticizers and synthetic lubricants. This document elucidates the underlying chemical principles, provides detailed step-by-step synthesis protocols, and discusses the performance characteristics of the resulting ester-based products. By leveraging the unique cycloaliphatic structure of this compound, formulators can develop next-generation plasticizers with low migration rates and synthetic lubricants with enhanced thermal and oxidative stability.
Introduction: this compound as a Versatile Chemical Intermediate
This compound is a cycloaliphatic alcohol that is emerging as a valuable building block in specialty chemical synthesis.[1] Its saturated cyclic structure, combined with the reactive hydroxyl group, makes it an ideal precursor for producing esters with unique and desirable properties for demanding applications. Unlike linear alcohols, the rigid cyclohexane ring imparts thermal stability and specific steric characteristics to its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O | [2][3] |
| Molecular Weight | 128.21 g/mol | [3][4] |
| Appearance | Colorless to Light Yellow Liquid | [5] |
| Specific Gravity | ~0.916 - 0.919 @ 20°C | [6] |
| Refractive Index | ~1.460 - 1.464 @ 20°C | [6] |
| Flash Point | 77.78 °C (172.00 °F) | [6] |
| CAS Number | 4534-74-1 | [2][3][6] |
The primary utility of this compound lies in its conversion to various esters through reactions such as esterification and transesterification. These esters are the functional molecules that serve as plasticizers and lubricant base stocks.
Application in Plasticizer Synthesis
Traditional plasticizers, such as certain phthalate esters, are facing increasing scrutiny due to health and environmental concerns.[7] This has driven the demand for safer, high-performance alternatives. Esters derived from cycloaliphatic alcohols like this compound, specifically cyclohexanedicarboxylates, are recognized as eco-friendly and effective plasticizers.[8][9]
Underlying Chemistry: Fischer Esterification
The synthesis of plasticizers from this compound typically involves a Fischer esterification reaction with a dicarboxylic acid or its corresponding anhydride.[1][10] Phthalic anhydride is a common reactant due to its cost-effectiveness and the excellent performance of the resulting phthalate esters.[11][12]
The reaction proceeds in two main stages when using an anhydride:
-
Fast, Non-Catalytic Ring-Opening: The alcohol rapidly attacks one of the carbonyl groups of the anhydride to form a monoester.[12][13]
-
Slow, Catalyzed Esterification: A second molecule of the alcohol reacts with the carboxylic acid group of the monoester to form the diester and water. This step is a reversible equilibrium reaction and requires a catalyst and the removal of water to drive it to completion.[12]
Workflow for Plasticizer Synthesis
The following diagram illustrates the general workflow for synthesizing a di(4-ethylcyclohexyl) ester plasticizer.
Caption: General workflow for plasticizer synthesis.
Protocol: Synthesis of Di(4-ethylcyclohexyl) Phthalate
This protocol describes the laboratory-scale synthesis of a representative plasticizer using this compound and phthalic anhydride.
Materials:
-
This compound (2.2 molar equivalents)
-
Phthalic Anhydride (1.0 molar equivalent)
-
p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (0.5-1.0% by weight of reactants)[11]
-
Toluene (as azeotropic solvent)
-
5% Sodium Carbonate solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Dean-Stark apparatus with condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask, heating mantle, stirrer, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with toluene.
-
Charging Reactants: Charge the flask with phthalic anhydride, this compound, and toluene.
-
Catalyst Addition: Begin stirring and add the acid catalyst (p-TSA or H₂SO₄) to the mixture.[11][14]
-
Reaction: Heat the mixture to reflux (typically 140-180°C).[11] Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add the 5% sodium carbonate solution to neutralize the acid catalyst. Shake well and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water until the aqueous layer is neutral (check with pH paper).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Purification: Remove the toluene and any unreacted this compound using a rotary evaporator under reduced pressure. The remaining viscous liquid is the di(4-ethylcyclohexyl) phthalate product.
Expected Performance: Plasticizers based on this compound are expected to exhibit excellent compatibility with PVC, good mechanical properties, and superior resistance to migration and leaching compared to some traditional plasticizers.[15][16]
Application in Lubricant Synthesis
Synthetic esters are a premium class of lubricant base stocks known for their excellent performance characteristics, including high thermal stability and good lubricity.[17] this compound can be used to synthesize these high-performance esters, which can serve as base oils or as additives in lubricant formulations.
Underlying Chemistry: Transesterification
While direct esterification with fatty acids is possible, transesterification is a common and efficient method for producing lubricant esters from biological sources.[18] In this process, the alkoxy group of an existing ester (e.g., a simple methyl ester from vegetable oil) is exchanged with the alcohol, in this case, this compound.[19]
This reaction is also an equilibrium process. To drive the reaction toward the desired product, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed from the reaction mixture under vacuum.[20][21] Transesterification can be catalyzed by either acids or bases.[19]
Reaction Pathway: Transesterification
The following diagram illustrates the base-catalyzed transesterification of a fatty acid methyl ester with this compound.
Caption: Transesterification for lubricant synthesis.
Protocol: Synthesis of 4-Ethylcyclohexyl Oleate (Lubricant Base Stock)
This protocol describes the synthesis of a monoester lubricant base stock from methyl oleate (as a model for a fatty acid methyl ester) and this compound.
Materials:
-
Methyl Oleate (1.0 molar equivalent)
-
This compound (1.5-2.0 molar equivalents, excess to drive reaction)[20]
-
Sodium Methoxide (catalyst, ~1% by weight)
-
Glacial Acetic Acid (for neutralization)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Vacuum pump and vacuum-jacketed distillation setup
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction flask with heating, stirring, thermometer, and a distillation head connected to a vacuum pump.
-
Charging Reactants: Charge the flask with methyl oleate and this compound.
-
Catalyst Addition: Add the sodium methoxide catalyst to the mixture.
-
Reaction: Heat the mixture to 100-140°C under a steady vacuum.[20] The methanol byproduct will distill off and be collected. The reaction progress can be monitored by the amount of methanol collected. The reaction is typically complete within 1-2 hours.[22]
-
Neutralization: Cool the reaction mixture and break the vacuum. Neutralize the catalyst by adding a stoichiometric amount of glacial acetic acid.
-
Washing: Transfer the mixture to a separatory funnel and wash several times with hot deionized water to remove any salts and residual catalyst.
-
Purification: Dry the organic layer and remove the excess this compound under high vacuum. The remaining product is 4-ethylcyclohexyl oleate.
Table 2: Expected Performance Characteristics of Ester Lubricants
| Property | Benefit | Reference |
| High Viscosity Index | Less change in viscosity with temperature | [17] |
| Good Lubricity | Excellent friction and wear reduction | [21] |
| High Flash Point | Increased safety at high temperatures | [21] |
| Good Thermal & Oxidative Stability | Longer lubricant life, less sludge formation | [17][18] |
| Good Low-Temperature Properties | Lower pour points compared to mineral oils | [21] |
| Biodegradability | More environmentally friendly than mineral oils | [18][23] |
Conclusion
This compound is a highly effective chemical intermediate for creating value-added products in the polymer and lubricant industries. The esters derived from this cycloaliphatic alcohol provide a pathway to formulating high-performance, environmentally conscious plasticizers and synthetic lubricants. The protocols provided herein serve as a foundational guide for the synthesis and evaluation of these advanced materials. Researchers are encouraged to adapt and optimize these methodologies to develop novel products tailored to specific performance requirements.
References
- 1. EP3063122A1 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 4534-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 4534-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. ScholarX: Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication [scholarx.skku.edu]
- 9. KR20220158021A - Cyclohexanol-capped compounds and use as plasticizers - Google Patents [patents.google.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid [mdpi.com]
- 17. petronomics.com [petronomics.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Dehydration of 4-Ethylcyclohexanol using acid catalysts
Application Note & Protocol
Topic: Dehydration of 4-Ethylcyclohexanol using Acid Catalysts Audience: Researchers, scientists, and drug development professionals.
Guide to the Acid-Catalyzed Elimination of this compound: Mechanism, Protocol, and Product Analysis
Introduction: The Strategic Importance of Alkene Synthesis
The dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable pathway to alkenes, which are pivotal intermediates in the manufacturing of polymers, pharmaceuticals, and fine chemicals. This application note provides a comprehensive guide to the acid-catalyzed dehydration of this compound, a secondary alcohol, to yield a mixture of ethylcyclohexene isomers. This reaction serves as an excellent model for understanding the principles of E1 elimination reactions, the regioselectivity governed by Zaitsev's rule, and the practical application of distillation techniques to drive chemical equilibrium. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and outline methods for product characterization.
Reaction Mechanism: An E1 Elimination Pathway
The dehydration of secondary and tertiary alcohols in the presence of a strong, non-nucleophilic acid typically proceeds through an E1 (Elimination, unimolecular) mechanism.[1][2][3] This is a stepwise process involving the formation of a carbocation intermediate. The stability of this intermediate is the key determinant for the reaction pathway.
The E1 mechanism for this compound dehydration unfolds in three distinct steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[4][5][6]
-
Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a secondary carbocation at carbon-1. This is the rate-determining step of the E1 reaction.[1][5][7]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., H₂PO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a π-bond, yielding the alkene product and regenerating the acid catalyst.[1][5]
Caption: E1 mechanism for the dehydration of this compound.
Regioselectivity and Zaitsev's Rule: When two or more structurally distinct groups of adjacent hydrogens are available for abstraction, multiple alkene isomers can be formed. Zaitsev's rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[8][9][10] In the case of the 4-ethylcyclohexyl carbocation, deprotonation can occur at C2 or C6 (equivalent) to form the trisubstituted alkene, 1-ethylcyclohexene , or at C4 to form the disubstituted alkene, 4-ethylcyclohexene . According to Zaitsev's rule, 1-ethylcyclohexene is expected to be the major product.
Protocol: Synthesis of Ethylcyclohexenes
This protocol details the dehydration of this compound using phosphoric acid, which is preferred over sulfuric acid as it is less prone to cause oxidation and charring of the organic material.[11][12][13] The reaction is performed in a distillation apparatus to continuously remove the lower-boiling alkene products, shifting the equilibrium toward the products in accordance with Le Châtelier's principle.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| This compound | C₈H₁₆O | 128.21 | ~185 | ~0.914 | Irritant |
| Phosphoric Acid (85%) | H₃PO₄ | 98.00 | ~158 | ~1.685 | Corrosive, Skin Burns |
| 1-Ethylcyclohexene | C₈H₁₄ | 110.20 | ~136 | ~0.809 | Flammable, Irritant |
| 4-Ethylcyclohexene | C₈H₁₄ | 110.20 | ~134 | ~0.804 | Flammable, Irritant |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | N/A | ~1.03 | Mild Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | 2.66 | Irritant |
3.2. Experimental Workflow
Caption: Workflow for the synthesis and purification of ethylcyclohexene.
3.3. Step-by-Step Methodology
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
Place 12.8 g (0.10 mol) of this compound into a 100 mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid to the flask while swirling. The mixture may become warm.[4]
-
Add a few boiling chips or a magnetic stir bar.
-
Assemble a fractional distillation apparatus, ensuring all joints are properly sealed. Use a pre-weighed receiving flask cooled in an ice bath.
-
-
Dehydration and Distillation:
-
Heat the reaction flask gently using a heating mantle.
-
The alkene products and water will begin to co-distill. Collect the distillate that boils below approximately 140°C. The collected liquid will appear cloudy due to the immiscibility of the alkene and water.
-
Continue the distillation until only a small volume of dark residue remains in the reaction flask. Do not distill to dryness.
-
-
Product Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Add 15 mL of 5% aqueous sodium bicarbonate solution to neutralize any traces of acid that may have co-distilled. Swirl gently, and then stopper and invert the funnel, venting frequently to release any pressure buildup. Shake and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Add 15 mL of saturated sodium chloride solution (brine) to the organic layer, shake, and again discard the lower aqueous layer. This helps to remove residual water from the organic phase.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate, and swirl until the liquid is clear, indicating it is dry.
-
-
Final Purification:
-
Decant or gravity filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.
-
Perform a final simple distillation, collecting the fraction that boils in the range of 134-137°C.
-
Weigh the purified product and calculate the percentage yield.
-
Product Characterization and Expected Results
The final product should be a clear, colorless liquid. Its identity and purity must be confirmed through analytical techniques.
4.1. Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of the product and the relative ratio of the 1-ethylcyclohexene and 4-ethylcyclohexene isomers.
-
Infrared (IR) Spectroscopy: Confirmation of the reaction's success involves observing the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1650 cm⁻¹) and vinylic =C-H stretches (around 3020-3080 cm⁻¹) in the product spectrum.
-
Qualitative Test for Unsaturation (Baeyer's Test): Adding a few drops of a dilute potassium permanganate solution to a small sample of the product should result in the rapid disappearance of the purple color and the formation of a brown manganese dioxide precipitate, indicating the presence of a C=C double bond.[4]
4.2. Expected Results
| Parameter | Expected Value/Observation |
| Theoretical Yield | 11.02 g (based on 0.10 mol of this compound) |
| Actual Yield | Typically 6.6 - 8.8 g |
| Percent Yield | 60-80% |
| Boiling Point | 134-137 °C |
| Isomer Ratio (GC) | ~80-85% 1-Ethylcyclohexene, ~15-20% 4-Ethylcyclohexene |
| IR Spectrum | Absence of broad peak at ~3300 cm⁻¹; Presence of peaks at ~1650 cm⁻¹ and ~3030 cm⁻¹ |
The observed isomer ratio confirms that the reaction follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 11. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis of 4-Ethylcyclohexanol esters for flavor applications
An Application Guide to the Synthesis and Characterization of 4-Ethylcyclohexanol Esters for Flavor Applications
Introduction: The Quest for Novel Aromas
Esters are a cornerstone of the flavor and fragrance industry, responsible for the characteristic scents of many fruits and flowers.[1] These organic compounds, often with pleasant, fruity aromas, are synthesized for a wide range of applications, from food and beverages to cosmetics and perfumes.[2][3] The synthesis of novel esters from less common alcohols like this compound presents an opportunity to create unique flavor profiles that can expand the palette available to flavorists and product developers. The bulky cyclohexyl moiety, combined with an ethyl group, is expected to impart complexity, stability, and unique organoleptic properties to the final ester.
This document serves as a comprehensive guide for researchers on the synthesis, purification, and characterization of this compound esters. We will focus on the robust and widely-used Fischer-Speier esterification method, detailing the underlying chemical principles, a step-by-step laboratory protocol, and modern analytical techniques for structural confirmation and purity assessment.
Part 1: The Chemistry of Ester Synthesis
The Fischer-Speier Esterification Mechanism
The most direct route to synthesizing esters is the Fischer-Speier esterification, a reaction that combines a carboxylic acid and an alcohol under acidic catalysis.[4][5] The reaction is a reversible acyl substitution process, and its equilibrium nature is a critical factor in achieving high yields.[6]
The mechanism proceeds through several key steps, as outlined by established organic chemistry principles[7]:
-
Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The alcohol (in this case, this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Because the reaction is in equilibrium, specific strategies must be employed to drive it toward the product side, in accordance with Le Châtelier's Principle.[8] Common methods include using a large excess of one of the reactants (typically the more cost-effective one, often the alcohol) or actively removing the water byproduct as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus.[7][9]
Alternative Synthetic Routes
While Fischer esterification is the focus, it is valuable to be aware of alternative methods. Reacting the alcohol with an acid anhydride, such as acetic anhydride, is another effective route.[10] This reaction is generally faster and not reversible, often leading to higher yields, with the byproduct being a carboxylic acid instead of water.[11][12] Additionally, enzymatic approaches using lipases for esterification or transesterification are gaining prominence as "green chemistry" alternatives, providing high specificity and avoiding harsh reaction conditions.[13][14]
Part 2: Laboratory Protocol for Synthesis
This section provides a detailed protocol for the synthesis of 4-ethylcyclohexyl acetate as a representative example. The same procedure can be adapted for other short-chain carboxylic acids (e.g., propionic acid, butyric acid) to generate a variety of esters.
Materials and Equipment
Chemicals:
-
This compound (cis- and trans- mixture)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware and clamps
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each chemical.
-
This compound: Combustible liquid.[15] Handle in a well-ventilated area and keep away from heat and open flames.[15]
-
Glacial Acetic Acid & Concentrated Sulfuric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care inside a chemical fume hood.
-
Organic Solvents (Diethyl Ether): Highly flammable. Ensure no ignition sources are present during extraction steps.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[16] All procedures should be performed in a properly functioning chemical fume hood.[17]
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask, add this compound (e.g., 0.10 mol, 12.82 g).
-
Add glacial acetic acid in excess (e.g., 0.20 mol, 12.0 g, ~11.4 mL). Using an excess of the carboxylic acid helps shift the equilibrium.[8]
-
Carefully add 10-15 drops of concentrated sulfuric acid to the mixture while gently swirling.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the reflux apparatus by attaching the condenser to the flask and securing it with clamps. Connect the water hoses to the condenser (water in at the bottom, out at the top).
Step 2: Reflux
-
Heat the reaction mixture to a gentle boil using a heating mantle.
-
Allow the mixture to reflux for 60-90 minutes. Refluxing maintains the reaction at the boiling point of the solvent without loss of material, allowing the reaction to proceed towards equilibrium.[1]
Step 3: Isolation and Work-up
-
Turn off the heat and allow the flask to cool to room temperature.
-
Carefully transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of ice-cold water to the funnel, cap it, and shake gently, remembering to vent frequently to release any pressure. This step removes the majority of the excess acetic acid and sulfuric acid.
-
Allow the layers to separate. The top layer is the organic layer containing the crude ester, which is less dense than the aqueous layer. Drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 50 mL of saturated sodium bicarbonate solution. Shake and vent carefully, as CO₂ gas will be produced during the neutralization of residual acids. Continue until no more gas evolves.[18]
-
Drain the lower aqueous bicarbonate layer.
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. This helps to remove residual water and aids in breaking any emulsions.[18]
-
Drain the brine layer and transfer the organic layer (the crude ester) to a clean, dry Erlenmeyer flask.
Step 4: Drying and Purification
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the crude ester and swirl. The drying agent will clump if water is present. Add more until some of the powder remains free-flowing.
-
Filter the dried solution into a clean, dry round-bottom flask suitable for distillation.
-
Purify the ester by simple distillation.[1] Collect the fraction that boils at the expected temperature for the target ester. The boiling point of 4-ethylcyclohexyl acetate is approximately 208-210 °C.
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized ester is a critical final step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for flavor analysis.[19] It separates the components of a mixture in the gas chromatograph and then provides a mass spectrum for each component, which acts as a molecular "fingerprint".[20]
-
Purpose: To assess the purity of the distilled product and confirm the identity of the ester. The retention time from the GC provides a measure of purity, while the mass spectrometer fragments the molecule, giving a pattern that can be compared to library databases for positive identification.
-
Expected Results: A pure sample should show one major peak in the gas chromatogram. The mass spectrum for 4-ethylcyclohexyl acetate would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of acetyl and ethylcyclohexyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: Gives information on the number of different types of protons and their neighboring environments. For 4-ethylcyclohexyl acetate, key expected signals include a multiplet around 3.7-4.5 ppm for the proton on the carbon attached to the ester oxygen (C-O-), a singlet around 2.0 ppm for the methyl protons of the acetate group, and signals for the ethyl and cyclohexyl protons in the upfield region (0.8-1.8 ppm).[21]
-
¹³C NMR: Shows the number of non-equivalent carbon atoms. Key signals for 4-ethylcyclohexyl acetate would include a peak for the carbonyl carbon around 170 ppm, a peak for the carbon attached to the ester oxygen around 70-80 ppm, and various peaks for the cyclohexyl and ethyl carbons.[22]
Data Summary Table
The following table summarizes the expected analytical data for two potential this compound esters.
| Property | 4-Ethylcyclohexyl Acetate | 4-Ethylcyclohexyl Propionate |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₁H₂₀O₂ |
| Molecular Weight | 170.25 g/mol | 184.28 g/mol |
| Boiling Point (est.) | ~208-210 °C | ~220-225 °C |
| Key IR Peaks (cm⁻¹) | C=O: ~1740, C-O: ~1240 | C=O: ~1738, C-O: ~1180 |
| Key ¹H NMR Shifts (δ) | ~2.0 (s, 3H, -COCH₃), ~4.5 (m, 1H, -CHOCO-) | ~1.1 (t, 3H, -CH₂CH₃), ~2.3 (q, 2H, -COCH₂-), ~4.5 (m, 1H, -CHOCO-) |
| Key ¹³C NMR Shifts (δ) | ~171 (C=O), ~74 (-CHO-), ~21 (-COCH₃) | ~174 (C=O), ~74 (-CHO-), ~28 (-COCH₂-), ~9 (-CH₂CH₃) |
Part 4: Flavor Profile and Applications
The sensory characteristics of esters are dictated by both the alcohol and carboxylic acid components. While simple acetates are often described as fruity, the presence of the this compound moiety is expected to add significant complexity. Based on related structures, the resulting esters may exhibit a combination of fruity notes (from the acid chain) with underlying woody, earthy, or camphor-like characteristics from the cyclohexyl ring.[23] For example, while ethyl hexanoate is known for apple-pineapple notes[24], 4-ethylcyclohexyl hexanoate might present a more complex profile with added green or woody dimensions.
These novel esters have potential applications in:
-
Food & Beverage: Creating unique fruit flavors in confectionery, baked goods, and beverages where a more complex, less straightforward fruity note is desired.
-
Fragrance: Use in perfumery to introduce fresh, fruity-woody notes in fine fragrances, soaps, and detergents.
-
Cosmetics: As scenting agents in personal care products.
Conclusion
The synthesis of this compound esters via Fischer esterification is a robust and accessible method for creating novel flavor and fragrance compounds. This guide provides a comprehensive framework, from the fundamental chemical principles and a detailed laboratory protocol to the necessary analytical techniques for characterization. By systematically exploring esters derived from this compound and various carboxylic acids, researchers can develop a new class of aroma chemicals with unique and commercially valuable sensory profiles.
References
- 1. coachbenner.weebly.com [coachbenner.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. monash.edu [monash.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. flinnsci.com [flinnsci.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 13. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. youtube.com [youtube.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 23. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 24. fraterworks.com [fraterworks.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing 4-Ethylcyclohexene Yield from 4-Ethylcyclohexanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-ethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the acid-catalyzed dehydration of 4-ethylcyclohexanol. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to troubleshoot common issues, optimize reaction conditions, and maximize the yield and purity of your target alkene.
The conversion of this compound to 4-ethylcyclohexene is a classic example of an E1 elimination reaction.[1][2] While straightforward in principle, the reaction's reversible nature and potential for side-product formation present several practical challenges.[3][4] This document provides a structured approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: My final yield of 4-ethylcyclohexene is significantly lower than expected.
Potential Causes & Solutions:
-
Cause 1: Incomplete Reaction due to Equilibrium. The dehydration of an alcohol is a reversible process.[3][5] If the products (alkene and water) are not removed from the reaction mixture, the equilibrium will not favor the forward reaction, leading to a low conversion of the starting alcohol.
-
Solution: Employ Le Chatelier's principle to drive the reaction to completion.[6][7] Since 4-ethylcyclohexene (boiling point ~134-136°C) has a lower boiling point than this compound (boiling point ~185-187°C), the product can be continuously removed from the reaction mixture via fractional distillation as it is formed.[8][9] Ensure your distillation apparatus is set up efficiently to separate the product as it forms, keeping the reaction temperature high enough to promote dehydration but low enough to prevent co-distillation of the starting alcohol.
-
-
Cause 2: Insufficient Heat. The dehydration reaction is endothermic, meaning it requires an input of energy to proceed.[3][10]
-
Solution: Ensure the reaction mixture is heated to a temperature sufficient for both the reaction rate and the distillation of the product. A typical temperature range is 160-180°C.[11] Use a heating mantle with a sand bath for uniform temperature distribution.
-
-
Cause 3: Product Loss During Workup. Significant amounts of the product can be lost during aqueous washes if emulsions form or if layers are not separated carefully.
-
Solution: During the workup, wash the distillate with a saturated sodium chloride (brine) solution.[12][13] This helps to "salt out" the organic product, reducing its solubility in the aqueous layer and aiding in layer separation. Break up any emulsions by gentle swirling or by adding a small amount of additional brine.
-
Question 2: My purified product is contaminated with the starting material, this compound.
Potential Causes & Solutions:
-
Cause 1: Inefficient Fractional Distillation. If the distillation is performed too quickly or with an inefficient fractionating column, the higher-boiling point starting material can co-distill with the product.
-
Solution: Use a fractionating column (e.g., a Vigreux column) packed with a suitable material like Raschig rings or metal sponges to increase the surface area for condensation and vaporization cycles. Heat the mixture slowly and maintain a steady distillation rate. The temperature at the head of the column should remain stable at the boiling point of 4-ethylcyclohexene.[12] Any significant rise in temperature indicates the distillation of higher-boiling point components.
-
-
Cause 2: Azeotrope Formation. Water, a byproduct of the reaction, can form a minimum-boiling azeotrope with the alkene, which can complicate separation by simple distillation.
Question 3: The reaction mixture turned dark brown or black upon heating.
Potential Causes & Solutions:
-
Cause 1: Oxidation and Charring by the Acid Catalyst. Concentrated sulfuric acid is a strong oxidizing agent and can cause the alcohol or the resulting alkene to oxidize and polymerize, leading to charring, especially at high temperatures.[14][15]
-
Solution: Use 85% phosphoric acid as the catalyst instead of concentrated sulfuric acid.[14][15] Phosphoric acid is a much weaker oxidizing agent and produces cleaner results with fewer side reactions. If sulfuric acid must be used, add it slowly and with cooling, and avoid excessively high reaction temperatures.
-
Question 4: I am observing a significant, high-boiling point side product in my GC analysis.
Potential Causes & Solutions:
-
Cause 1: Ether Formation. The carbocation intermediate formed during the E1 mechanism can be attacked by a nucleophilic molecule of the starting alcohol, resulting in the formation of a high-boiling point ether (e.g., bis(4-ethylcyclohexyl) ether).[4]
-
Solution: This side reaction is favored at lower temperatures. Ensure the reaction is heated sufficiently to favor elimination over substitution. The continuous removal of the alkene product via distillation also helps to minimize this bimolecular side reaction by reducing the concentration of product in the reaction flask.[4]
-
Frequently Asked Questions (FAQs)
What is the detailed mechanism for the dehydration of this compound?
The acid-catalyzed dehydration of this compound proceeds via an E1 (Elimination, Unimolecular) mechanism, which occurs in three primary steps:[1][2][9]
-
Protonation of the Hydroxyl Group: The acid catalyst (H-A) protonates the oxygen atom of the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (H₂O).[10][12]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.[6][10]
-
Deprotonation to Form the Alkene: A weak base in the mixture (such as water or the conjugate base of the acid catalyst, A⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in 4-ethylcyclohexene.[10]
Caption: E1 mechanism for this compound dehydration.
Which acid catalyst is superior: Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)?
While both are effective, 85% phosphoric acid is generally the preferred catalyst for this reaction.[14][15]
| Catalyst | Advantages | Disadvantages |
| 85% Phosphoric Acid (H₃PO₄) | Less oxidizing, leading to fewer side reactions and less charring.[14][15] Produces a cleaner product mixture. | Reaction may be slightly slower than with H₂SO₄. |
| Conc. Sulfuric Acid (H₂SO₄) | Very strong acid, leading to a faster reaction rate. | Strong oxidizing agent, causes significant charring, oxidation, and polymerization side products.[14] Produces SO₂ gas. |
How does Zaitsev's Rule apply to this reaction?
Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene.[16][17] In the dehydration of this compound, the carbocation intermediate has protons on two adjacent carbons that can be removed. Removal of a proton from the carbon within the ring that is also bonded to the ethyl group would lead to a trisubstituted alkene, which is the more stable product, 4-ethylcyclohexene. Therefore, 4-ethylcyclohexene is the predicted major product according to Zaitsev's rule.
What are the key spectroscopic features to confirm the formation of 4-ethylcyclohexene?
Confirmation of the product can be achieved by comparing the spectra of the starting material and the final product.
-
Infrared (IR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Appearance of: Two vinyl proton signals in the olefinic region (around 5.5-6.0 ppm).
-
Disappearance of: The signal for the proton on the carbon bearing the -OH group in the starting material (around 3.5-4.0 ppm).
-
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis, purification, and characterization of 4-ethylcyclohexene.
Materials & Reagents
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 128.21 | ~185-187 | ~0.93 |
| 4-Ethylcyclohexene | 110.20 | ~134-136 | ~0.81 |
| 85% Phosphoric Acid | 98.00 | 213 | 1.685 |
| Saturated NaCl (Brine) | N/A | ~108 | ~1.2 |
| Anhydrous Sodium Sulfate | 142.04 | N/A | 2.66 |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g of this compound. Cautiously add 5 mL of 85% phosphoric acid and a few boiling chips.[13] Swirl gently to mix.
-
Initial Distillation: Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice-water bath.[13] Heat the reaction flask using a heating mantle set in a sand bath.
-
Collection: Slowly raise the temperature until the product mixture begins to distill. Collect all the liquid that distills between 80°C and 140°C. The distillate will appear cloudy or as two layers (water and the organic product).[12] Continue until only a small volume of dark residue remains in the distilling flask.
-
Workup - Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:
-
15 mL of water.
-
15 mL of 10% aqueous sodium bicarbonate (vent frequently to release CO₂).
-
15 mL of saturated sodium chloride (brine) solution.[13]
-
-
Workup - Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the liquid is clear.[11][19]
-
Final Purification: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the pure 4-ethylcyclohexene fraction that distills at a stable temperature of approximately 134-136°C.
-
Analysis: Weigh the final product to calculate the percent yield. Characterize the product using IR and/or NMR spectroscopy to confirm its identity and purity.
References
- 1. brainly.com [brainly.com]
- 2. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]
- 6. brainly.com [brainly.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Dehydration of an alcohol [cs.gordon.edu]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. study.com [study.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 16. State Zaitsev's rule and use it to predict the structure and systematic n.. [askfilo.com]
- 17. m.youtube.com [m.youtube.com]
- 18. homework.study.com [homework.study.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Oxidation of 4-Ethylcyclohexanol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of 4-Ethylcyclohexanol to 4-Ethylcyclohexanone. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the side products and mechanistic pathways involved in the oxidation of this compound.
Q1: What are the primary side products observed during the oxidation of this compound?
The oxidation of this compound, while seemingly straightforward, can be complicated by the formation of several side products. The identity and prevalence of these impurities are highly dependent on the choice of oxidant and the reaction conditions. The most common classes of side products include:
-
Unreacted Starting Material: Incomplete conversion is a common issue, leaving residual this compound in the final product mixture.
-
Over-oxidation Products: The most problematic side products arise from over-oxidation, where the desired 4-Ethylcyclohexanone undergoes C-C bond cleavage. Under harsh conditions, this leads to the formation of dicarboxylic acids, analogous to how cyclohexanone can be oxidized to adipic acid.[1][2]
-
Elimination Products: Under strongly acidic conditions, the starting alcohol can undergo dehydration to form 4-ethylcyclohexene.
-
Aldol Condensation Products: The product ketone, 4-ethylcyclohexanone, can undergo self-condensation under basic conditions, leading to higher molecular weight impurities.[3]
Q2: How does the choice of oxidizing agent influence side product formation?
The oxidizing agent is the most critical factor in controlling the selectivity of this transformation. Oxidants vary significantly in their strength and mechanism, which directly impacts the product profile.
| Oxidizing Agent | Typical Conditions | Propensity for Side Products |
| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Acidic (H₂SO₄), often elevated temperatures | High. These reagents readily oxidize secondary alcohols to ketones but can easily cleave the ketone to form carboxylic acids (over-oxidation).[1][4] |
| Bleach (NaOCl with Acetic Acid) | Biphasic (e.g., Ethyl Acetate/Water), room temp. to 40-50°C | Moderate. Considered a "green" oxidant.[5][6] Over-oxidation is possible if temperature and reaction time are not controlled. The acidic catalyst can promote elimination. |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Low. PCC is a mild and selective oxidant that typically stops at the aldehyde or ketone stage, minimizing over-oxidation.[7][8] Its use is declining due to chromium toxicity. |
| TEMPO-Catalyzed Oxidation (with NaOCl) | Biphasic, buffered conditions (e.g., NaHCO₃) | Very Low. This system is highly selective for primary and secondary alcohols and operates under mild, slightly basic conditions, preventing over-oxidation and elimination.[9] |
Q3: What is the mechanism behind the over-oxidation of the cyclohexanone ring?
Over-oxidation proceeds via a ring-opening mechanism, ultimately cleaving the cyclic structure to form a linear dicarboxylic acid. This process is particularly prevalent with strong oxidizing agents like nitric acid or potassium permanganate.[1][10] The generally accepted pathway involves the formation of an enol or enolate intermediate from the ketone product, which is then attacked by the oxidant. This leads to cleavage of the carbon-carbon double bond of the enol, eventually yielding a dicarboxylic acid after further oxidation steps.
Caption: Key reaction pathways in the oxidation of this compound.
Troubleshooting Guide
This guide provides solutions to specific experimental issues. Each entry follows a "Problem -> Probable Cause -> Solution" format, complete with diagnostic and preventative protocols.
Problem 1: Low yield of 4-Ethylcyclohexanone with significant starting material remaining.
-
Probable Cause: The reaction has not gone to completion. This can be due to several factors:
-
Insufficient Oxidant: The stoichiometric amount of the oxidizing agent was inadequate, or the reagent has degraded over time (e.g., commercial bleach loses strength).
-
Low Reaction Temperature: The activation energy for the reaction is not being met.
-
Inadequate Reaction Time: The reaction was stopped prematurely.
-
Poor Mixing: In biphasic reactions, inefficient stirring can limit the reaction rate.
-
-
Solution:
-
Protocol: Reaction Monitoring by TLC & GC-MS
-
TLC Analysis: Prepare a TLC chamber with an appropriate solvent system (e.g., 20:80 Ethyl Acetate:Hexanes). Co-spot your starting material and the reaction mixture. The product ketone is less polar and will have a higher Rf value than the starting alcohol. Monitor until the starting material spot has disappeared or is faint.
-
GC-MS Analysis: Withdraw a small aliquot from the organic phase of the reaction, quench it, and dilute with a suitable solvent (e.g., ethyl acetate). A GC-MS analysis can provide a precise ratio of starting material to product.[11][12]
-
Corrective Actions: If the reaction has stalled, consider adding more oxidant in small portions. If the temperature is low, gently warm the reaction mixture while monitoring.[6] Ensure the stirring is vigorous enough to facilitate interaction between phases if applicable.
-
-
Problem 2: Product is contaminated with a highly polar, acidic compound.
-
Probable Cause: Over-oxidation of the 4-Ethylcyclohexanone product has occurred, leading to the formation of dicarboxylic acid impurities. This is common when using strong oxidants (KMnO₄, H₂CrO₄) or when allowing milder reactions (e.g., bleach oxidation) to proceed for too long or at too high a temperature.[2][13]
-
Solution:
-
Diagnostic Protocol:
-
Infrared (IR) Spectroscopy: Look for a very broad O-H stretch from ~2500-3300 cm⁻¹ superimposed on the C-H stretches, which is characteristic of a carboxylic acid dimer, in addition to the sharp C=O stretch of the ketone around 1715 cm⁻¹.
-
Solubility Test: The acidic impurity will be soluble in a dilute aqueous base (e.g., 5% NaHCO₃ or NaOH), while the desired ketone product has limited solubility.
-
Caption: Workflow for purification via acid-base extraction.
-
Protocol: Purification via Acid-Base Extraction [14]
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the neutralization.
-
Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid salt.
-
Repeat the extraction with fresh NaHCO₃ solution one more time.
-
Wash the remaining organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the solution and remove the solvent by rotary evaporation to yield the purified 4-Ethylcyclohexanone.
-
-
Prevention: To avoid this issue in future experiments, switch to a milder, more selective oxidizing agent like a TEMPO-catalyzed system or exercise precise control over reaction time and temperature when using stronger oxidants.[9]
-
Problem 3: GC-MS analysis shows an unexpected peak with m/z = 110.
-
Probable Cause: This mass corresponds to 4-ethylcyclohexene (C₈H₁₄), the product of an E1 or E2 elimination (dehydration) of the starting alcohol. This side reaction is catalyzed by strong acids. If using an oxidant that requires acidic conditions (e.g., NaOCl/CH₃COOH or H₂CrO₄), this side product is more likely.
-
Solution:
-
Confirmation: Compare the retention time and mass spectrum of the unknown peak with an authentic standard of 4-ethylcyclohexene if available. The mass spectrum should show a molecular ion peak at m/z 110.
-
Prevention:
-
Buffer the Reaction: If using an acid-catalyzed system, add a buffer like sodium acetate to moderate the acidity.
-
Change Oxidant: Switch to an oxidation system that operates under neutral or basic conditions, such as the TEMPO/bleach system buffered with sodium bicarbonate.[9] This will completely suppress the acid-catalyzed elimination pathway.
-
-
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 4. Provide the major product for the following oxidation reaction. | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sodium Hypochlorite [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethylcyclohexanol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Ethylcyclohexanol. This guide is designed to provide you with in-depth, field-proven insights into overcoming the common challenges associated with isolating this critical intermediate. As your virtual application scientist, I will walk you through the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).[1] This guide is structured to move from foundational knowledge to advanced troubleshooting and detailed methodologies.
Section 1: Understanding Your Reaction Mixture - FAQs
This section addresses the crucial first step: knowing what you are trying to separate. The most common synthesis route for this compound is the catalytic hydrogenation of 4-Ethylphenol.[2][3]
Q1: What are the most probable impurities in my crude this compound mixture after synthesis?
Your crude product will likely contain a mixture of starting materials, intermediates, byproducts, and materials from the workup. Key species to consider are:
-
Unreacted 4-Ethylphenol: The starting material for the hydrogenation. Its presence indicates an incomplete reaction.
-
4-Ethylcyclohexanone: A common intermediate in the hydrogenation process where the keto group has not yet been reduced to a hydroxyl group.[4]
-
Catalyst Residues: If a heterogeneous catalyst (e.g., Palladium on Carbon, Ruthenium on Titania) was used, fine particles may remain after initial filtration.[5]
-
Solvents: The solvent used for the hydrogenation reaction (e.g., ethanol, water, isopropanol).[4][6]
-
Water: Can be a byproduct of the reaction or introduced during the workup.
Q2: Why do I need to know the physical properties of these impurities?
Understanding the physical properties of your target compound and its main impurities is the foundation for designing an effective purification strategy. The differences in these properties are what you will exploit for separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Water Solubility | Key Characteristic |
| This compound (Product) | 128.21[7] | ~186 (est.)[8][9] | 2024 mg/L (est.)[7] | Target Compound |
| 4-Ethylphenol (Starting Material) | 122.16[10] | ~219[10] | Low | Acidic (pKa ~10) |
| 4-Ethylcyclohexanone (Intermediate) | 126.20 | ~195-197 | Low | Ketone |
| Water | 18.02 | 100 | N/A | Polar |
This data illustrates that the boiling points of the product and key organic impurities are relatively close, suggesting that a simple distillation may not be sufficient and that fractional distillation is required. The acidic nature of the unreacted 4-Ethylphenol provides a chemical handle for its removal via an alkaline wash.
Section 2: The Purification Workflow: A Visual Guide
A multi-step approach is often necessary to achieve high purity, progressing from bulk impurity removal to fine polishing.[11]
Caption: Overall workflow for the purification of this compound.
Section 3: Troubleshooting Guide
Even with a solid plan, unexpected issues can arise. This guide helps you diagnose and solve common purification problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Product co-distilled with a lower-boiling solvent.2. Distillation temperature was too high, causing thermal decomposition.3. Incomplete separation; product remains in the distillation pot with higher-boiling impurities.4. Leaks in the vacuum system preventing the target from boiling at the expected temperature. | 1. Ensure the bulk of the reaction solvent is removed via rotary evaporation before distillation.2. Use vacuum distillation to lower the boiling point.[12][13] For this compound, a pressure of 10-20 mmHg is a good starting point.[8][12]3. Use a more efficient fractionating column (e.g., Vigreux or packed). Monitor the head temperature closely; a sharp drop after the main fraction indicates the next component is much less volatile.4. Check all joints for proper sealing. Use high-vacuum grease sparingly. |
| Final Product is Colored (Yellow/Brown) | 1. Thermal decomposition during distillation.2. Presence of trace acidic or basic impurities catalyzing degradation.**3. ** Air oxidation of residual phenols. | 1. Use a lower distillation temperature via a stronger vacuum.2. Ensure the pre-distillation aqueous washes were thorough. Consider a final wash with a saturated NaCl solution (brine) to break emulsions and remove water.[14]3. Blanket the reaction and distillation with an inert atmosphere (Nitrogen or Argon). |
| GC/NMR Analysis Shows Multiple Peaks | 1. Inefficient fractional distillation.2. Formation of an azeotrope (a mixture with a constant boiling point).3. Presence of cis/trans isomers of this compound, which may have slightly different retention times. | 1. Re-distill the product using a longer or more efficient fractionating column and a slower distillation rate.2. If an azeotrope is suspected, an alternative purification method like column chromatography is necessary.[15]3. This is expected, as the product is typically a mixture of cis and trans isomers.[7] The key is to ensure no other impurity peaks (e.g., starting material, ketone) are present. |
| Product Fails to Crystallize (If attempting low-temp crystallization) | 1. this compound has a very low melting point (-15°C) and is a liquid at room temperature, making standard recrystallization unsuitable.[12]2. Presence of impurities that are depressing the freezing point. | 1. Recrystallization is not a viable primary purification method for this compound itself.[16] Use distillation or chromatography.2. Purify the material further by other means before attempting any low-temperature solidification. |
| Emulsion Forms During Extraction | 1. Vigorous shaking of the separatory funnel.2. Similar densities between the organic and aqueous layers. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously.2. Add a small amount of saturated NaCl solution (brine) to increase the polarity and density of the aqueous phase, which often helps break the emulsion. |
Section 4: Detailed Experimental Protocols
These protocols represent a validated, multi-step purification strategy. Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[12][17] Work in a well-ventilated fume hood.
Protocol 1: Initial Workup - Liquid-Liquid Extraction
Objective: To remove acidic impurities (unreacted 4-ethylphenol) and water-soluble components from the crude mixture.
Materials:
-
Crude reaction mixture (post-catalyst filtration)
-
Diethyl ether or Ethyl acetate
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, beakers
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a volume of diethyl ether or ethyl acetate that is approximately 2-3 times the volume of the crude oil.
-
Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% NaOH solution. Stopper the funnel, and gently invert it 10-15 times, periodically venting to release pressure. This step converts the acidic 4-ethylphenol into its water-soluble sodium salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.
-
Brine Wash: Add an equal volume of saturated brine solution to the organic layer in the funnel. Mix by gentle inversion as before. This wash removes residual NaOH and helps break any emulsions.
-
Separation: Drain and discard the lower aqueous brine layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ in portions, swirling after each addition, until the drying agent no longer clumps together.[11]
-
Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude, dried this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To separate this compound from components with different boiling points.
Caption: Troubleshooting decision tree for vacuum distillation.
Procedure:
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a Vigreux column between the distillation flask and the distillation head. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place the crude, dried this compound from Protocol 1 into the round-bottom distillation flask. Add a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. A good target is 10-20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect any low-boiling impurities that distill first. The head temperature will be low and unstable.
-
Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point of this compound at your target pressure (e.g., ~84°C at 10 mmHg), switch to a new receiving flask.[13] Collect this fraction as your purified product.
-
End Fraction: When the distillation rate slows and/or the temperature begins to drop or rise sharply, stop the distillation. Do not distill to dryness.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 3: High-Purity Polishing by Column Chromatography
Objective: To remove trace impurities that are difficult to separate by distillation, such as the 4-ethylcyclohexanone intermediate.
Procedure:
-
Solvent System Selection: The key is to find a solvent system where the product (this compound) has an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 Hexane:EtOAc).
-
Column Packing ("Wet-packing"):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to settle, draining excess solvent while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.[18]
-
-
Sample Loading:
-
Dissolve the distilled product in a minimal amount of the eluent.
-
Carefully apply this concentrated solution to the top of the silica gel bed using a pipette.
-
-
Elution: Carefully add eluent to the column. Apply gentle air pressure to achieve a steady flow rate. Continuously collect the eluate in fractions (e.g., in test tubes).[15]
-
Fraction Analysis: Spot each fraction onto a TLC plate to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final high-purity this compound.
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen | MDPI [mdpi.com]
- 5. saspublishers.com [saspublishers.com]
- 6. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 8. Page loading... [guidechem.com]
- 9. 4-ethyl cyclohexanol [flavscents.com]
- 10. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | 4534-74-1 [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. fishersci.com [fishersci.com]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Stereoselectivity in Reactions with 4-Ethylcyclohexanol
Welcome to the technical support center for optimizing stereoselective reactions involving 4-ethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of stereochemical control.
Section 1: Fundamentals & Frequently Asked Questions
This section addresses the foundational concepts of this compound's stereochemistry and its implications for reaction outcomes.
FAQ 1: What are the key structural features of this compound that influence stereoselectivity?
This compound exists as two diastereomers: cis and trans. The stereochemical outcome of reactions at the hydroxyl group is fundamentally governed by the conformational equilibrium of the cyclohexane ring.
-
Conformational Equilibrium: The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The ethyl group at the C4 position is bulky and strongly prefers an equatorial position to avoid 1,3-diaxial interactions.[1][2]
-
In trans-4-ethylcyclohexanol , the hydroxyl group is also in an equatorial position, leading to a diequatorial conformation which is the most stable.
-
In cis-4-ethylcyclohexanol , the hydroxyl group is in an axial position to allow the larger ethyl group to be equatorial. This conformation is less stable than the trans isomer due to the 1,3-diaxial interactions of the axial hydroxyl group.[2]
-
-
Steric Hindrance: The accessibility of the hydroxyl group to reagents is different for the cis and trans isomers.
-
Axial Attack (on the cis isomer): The axial hydroxyl group is sterically hindered by the axial hydrogens at C2 and C6.
-
Equatorial Attack (on the trans isomer): The equatorial hydroxyl group is more sterically accessible, but the approach of reagents can still be influenced by the overall ring structure.
-
The preferred chair conformation of the starting material plays a crucial role in determining the transition state energies for different reaction pathways, thereby influencing which stereoisomer is preferentially formed.[3][4]
Diagram: Conformational Equilibrium of this compound Isomers
Caption: Conformational preference of this compound isomers.
Section 2: Troubleshooting Poor Stereoselectivity in Common Reactions
This section provides a question-and-answer guide to troubleshoot and optimize stereoselectivity for specific reaction types.
Oxidation Reactions (e.g., to 4-Ethylcyclohexanone)
Question: My oxidation of this compound is slow and gives a mixture of unreacted starting material and the ketone. How can I improve this while controlling for potential side reactions?
Answer: Sluggish oxidation can be due to several factors, including the choice of oxidant, catalyst, and reaction conditions. The relative reactivity of the axial vs. equatorial alcohol also plays a significant role.
Troubleshooting Steps:
-
Choice of Oxidant:
-
Chromium-based reagents (e.g., PCC, PDC): These are generally effective for oxidizing secondary alcohols. However, they are toxic and can be acidic, potentially causing side reactions. Ensure the reagent is fresh and used in a suitably inert solvent like dichloromethane (DCM).
-
Swern Oxidation (and related methods like Dess-Martin): These are milder and often provide higher yields with fewer side products. Strict control of temperature (typically -78 °C for the initial steps) is critical to avoid side reactions.
-
Catalytic Oxidation: Using molecular oxygen or another terminal oxidant with a metal catalyst (e.g., Au/Co₃O₄, Au/Al₂O₃) can be a greener and more efficient alternative.[5][6] The catalyst's activity and selectivity are key.
-
-
Substrate Stereochemistry:
-
The equatorial alcohol in trans-4-ethylcyclohexanol is generally more reactive towards oxidation than the sterically hindered axial alcohol in the cis isomer. If you are starting with a cis/trans mixture, you may observe preferential oxidation of the trans isomer.
-
-
Reaction Conditions:
-
Temperature: For many oxidations, lower temperatures can improve selectivity and reduce byproduct formation.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic, non-coordinating solvents are often preferred.
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 4-ethylcyclohexanone by column chromatography if necessary.
Esterification Reactions
Question: I am performing a Fischer esterification with this compound, but the yield is low and I'm concerned about stereochemical integrity. What can I do?
Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[7][8] Maintaining stereochemical integrity requires conditions that do not promote epimerization at the C1 position.
Troubleshooting Steps:
-
Driving the Equilibrium: The Fischer esterification is an equilibrium process.[8] To drive it towards the ester product:
-
Use a large excess of either the alcohol or the carboxylic acid.
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Alternative Esterification Methods: For milder conditions that better preserve stereochemistry, consider methods that do not generate water or involve harsh acids.
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9] The reaction proceeds under mild, neutral conditions.
-
Acyl Chloride or Anhydride Method: Reacting the alcohol with a more reactive carboxylic acid derivative like an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is highly effective and generally preserves stereochemistry.
-
Table 1: Comparison of Esterification Methods for this compound
| Method | Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (H₂SO₄, TsOH) | Reflux, removal of water | Inexpensive reagents | Equilibrium-limited, harsh conditions, potential for side reactions/epimerization |
| Steglich Esterification | Carboxylic acid, DCC/DIC, DMAP | Room temperature, anhydrous solvent (DCM, THF) | Mild conditions, high yield, preserves stereochemistry[9] | Stoichiometric urea byproduct can complicate purification |
| Acyl Chloride Method | Acyl chloride, pyridine or Et₃N | 0 °C to room temperature, anhydrous solvent | Fast, high yield, irreversible, preserves stereochemistry | Acyl chlorides can be moisture-sensitive |
Nucleophilic Substitution Reactions
Question: My Sₙ2 reaction on a this compound derivative (e.g., tosylate) is giving a mixture of substitution and elimination products, with poor stereoselectivity. How can I favor the desired Sₙ2 product?
Answer: The competition between Sₙ2 and E2 pathways is a classic challenge in cyclohexane systems. The stereochemical outcome depends on the conformation of the leaving group.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Sₙ2 vs. E2 reactions.
-
For an Equatorial Leaving Group (from trans-4-ethylcyclohexanol): Sₙ2 attack is possible, leading to an axial product with inversion of stereochemistry. To favor this:
-
Use a strong, non-basic nucleophile.
-
Employ a polar aprotic solvent (e.g., DMSO, DMF) which favors Sₙ2 reactions.
-
Keep the temperature as low as possible to disfavor the E2 pathway, which has a higher activation energy.
-
-
For an Axial Leaving Group (from cis-4-ethylcyclohexanol): This conformation is ideal for an E2 reaction because the axial leaving group is anti-periplanar to the axial hydrogens on the adjacent carbons. Sₙ2 attack is sterically hindered.[10] In this case, obtaining a clean Sₙ2 product is very difficult, and an alternative synthetic strategy might be necessary.
Section 3: Characterization and Analysis FAQs
Question: How can I accurately determine the diastereomeric ratio of my this compound reaction product?
Answer: The most common and effective methods for determining diastereomeric ratios are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
¹H NMR Spectroscopy:
-
The proton attached to the carbon bearing the hydroxyl group (H1) will have a different chemical shift and coupling constant depending on whether it is axial or equatorial.
-
Axial Proton (in the trans isomer): Typically appears further upfield and exhibits large axial-axial coupling constants (J ≈ 10-13 Hz), resulting in a triplet of triplets or a more complex multiplet.
-
Equatorial Proton (in the cis isomer): Usually appears further downfield and shows smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), often as a broad singlet or a narrow multiplet.
-
The diastereomeric ratio can be determined by integrating the distinct signals corresponding to each isomer.[11][12]
-
-
¹³C NMR Spectroscopy:
-
The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1, C2, and C6, will be different for the cis and trans isomers. This can provide a clear confirmation of the diastereomeric ratio.[13]
-
-
Gas Chromatography (GC):
-
Cis and trans isomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., a polar capillary column).[14]
-
The ratio of the isomers can be determined by integrating the areas of their respective peaks.
-
Question: I am struggling to separate the cis and trans diastereomers of my product. What purification strategies can I use?
Answer: Separating diastereomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. The choice of solvent system is critical. Since the polarity difference between cis and trans isomers can be small, a shallow solvent gradient or isocratic elution with a carefully optimized solvent mixture (e.g., hexane/ethyl acetate or DCM/ether) is often required.[15] Screening different solvent systems with TLC is essential.[16]
-
Crystallization: If the product is a solid, fractional crystallization can be an effective technique. Seeding the solution with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[17]
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.[18] This is often more effective than standard column chromatography but is also more resource-intensive.
References
- 1. scispace.com [scispace.com]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil | Semantic Scholar [semanticscholar.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. reddit.com [reddit.com]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
Troubleshooting Peak Tailing of 4-Ethylcyclohexanol in GC Analysis: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 4-Ethylcyclohexanol during Gas Chromatography (GC) analysis. As a polar analyte, this compound is susceptible to interactions within the GC system that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for polar compounds like this compound is typically caused by secondary, unwanted interactions with active sites within the GC system.[1][2] These active sites are often exposed silanol groups (-Si-OH) on surfaces of the inlet liner, the column, or even contaminants.[3][4] The hydroxyl group of this compound can form hydrogen bonds with these sites, delaying the elution of a portion of the analyte molecules and causing the characteristic tail.
Q2: I changed the inlet liner, but the peak is still tailing. What's next?
While the inlet liner is a common culprit, active sites can exist throughout the sample flow path.[5][6] If a new, deactivated liner doesn't solve the problem, the issue may lie with the column itself (contamination or degradation), improper column installation, or even system leaks.[1][7] A systematic approach, as outlined in the detailed troubleshooting section, is necessary.
Q3: Can my injection technique affect peak shape?
Absolutely. Overloading the column by injecting too much sample can lead to peak distortion, including tailing.[3][5] Additionally, a slow injection speed can cause the sample to vaporize inefficiently, resulting in a broad, tailing peak.[2]
Q4: When should I consider derivatization?
Derivatization is a powerful technique to consider when you've exhausted other troubleshooting options or when dealing with very low concentrations of this compound. It chemically modifies the polar hydroxyl group, making the molecule less prone to undesirable interactions.[8]
In-Depth Troubleshooting Guides
The Science of Peak Tailing for Polar Analytes
Peak tailing occurs when a single analyte elutes from the column over an extended period, resulting in an asymmetrical peak shape. For polar molecules like this compound, which contains a hydroxyl (-OH) functional group, the primary cause is often strong, reversible adsorption to "active sites" within the GC system.[2][3]
These active sites are typically free silanol groups found on:
-
The Inlet Liner: The glass or quartz surface of the liner can have exposed silanols.[4]
-
Glass Wool: If used, undeactivated glass wool is a major source of activity.[9][10]
-
The Column: The front end of the column can become contaminated with non-volatile sample matrix components, or the stationary phase can degrade, exposing the underlying fused silica.[2][5]
-
Fittings and Connections: Any dead volume or improperly seated ferrules can create areas where the analyte can be temporarily trapped.[11][12]
The hydrogen-bonding interaction between the alcohol's hydroxyl group and these silanols is stronger than the intended interaction with the column's stationary phase. This causes some molecules to be retained longer, smearing the peak as it reaches the detector.
Systematic Troubleshooting Workflow
A logical, step-by-step approach is crucial to efficiently identify and resolve the source of peak tailing. Start with the simplest and most common causes before moving to more complex solutions.
Caption: Troubleshooting workflow for peak tailing.
Guide 1: Optimizing the GC Inlet - The First Line of Defense
The heated inlet is where the sample is vaporized and introduced to the column. It is the most common source of activity-related peak tailing.[6]
-
Liner Selection: Always use a high-quality, deactivated inlet liner.[13] For active compounds like alcohols, a liner with a taper (Gooseneck) can help minimize contact with the metal inlet seal.[14]
-
The Role of Glass Wool: While glass wool can aid in sample vaporization and trap non-volatile residues, it must be deactivated.[9][10][15] If you suspect the wool is active, try a liner without it or one with a highly inert wool.
-
Inlet Temperature: The inlet temperature must be sufficient to ensure rapid and complete vaporization of this compound without causing thermal degradation. A temperature 50-75°C above the analyte's boiling point (211-213°C) is a good starting point.
-
Routine Maintenance: Regularly replace the inlet liner and septum.[7] Non-volatile matrix components can accumulate in the liner, creating new active sites.
Guide 2: Addressing Column-Related Issues
If inlet optimization does not resolve the tailing, the column is the next component to investigate.
-
Column Contamination: The first few meters of the column can accumulate non-volatile residues. Trimming 15-20 cm from the inlet end of the column can remove this contaminated section and restore performance.[1][5]
-
Column Phase Selection: The principle of "like dissolves like" is fundamental in GC.[16][17] For a polar analyte like this compound, a polar or intermediate-polar column is recommended.[16] Using a non-polar column can lead to poor peak shape as the analyte has a higher affinity for any active sites than for the stationary phase.
-
Column Conditioning: Properly conditioning a new column, or reconditioning an existing one by baking it out at its maximum isothermal temperature (without exceeding it), can help remove contaminants and ensure a more inert surface.[7]
| Parameter | Impact on this compound Peak Shape | Recommendation |
| Column Phase | A non-polar phase (e.g., DB-1, HP-5) can lead to significant tailing due to insufficient interaction with the analyte. | Use a mid-polar to polar phase (e.g., Wax, DB-624) for better peak symmetry.[16][18] |
| Film Thickness | Thicker films can help shield active sites on the fused silica tubing, potentially improving peak shape for active compounds. | A film thickness of 0.25 µm is standard, but consider a thicker film (0.5 µm) if tailing persists. |
| Column ID | A smaller internal diameter (ID) column generally provides better efficiency and sharper peaks. | 0.25 mm ID is a good starting point for most applications. |
| Column Bleed | High column bleed can indicate stationary phase degradation, which exposes active sites. | If the baseline is high and drifting, the column may be old and require replacement.[2] |
Guide 3: Advanced Solution - Derivatization
When the inherent polarity of this compound is the root cause of interaction, derivatization can be an effective solution. This process chemically converts the polar hydroxyl group into a less polar, more volatile derivative.
Silylation: A Common Derivatization Technique
Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8][19] This eliminates the potential for hydrogen bonding, resulting in sharper, more symmetrical peaks.
Caption: Derivatization blocks polar interactions.
Experimental Protocol: Silylation of this compound
-
Objective: To derivatize this compound to improve GC peak shape and reduce tailing.
-
Reagents:
-
This compound standard or sample
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Aprotic solvent (e.g., Pyridine, Acetonitrile).
-
-
Procedure:
-
Prepare a solution of this compound in the aprotic solvent in a 2 mL autosampler vial.
-
Add an excess of the BSTFA + 1% TMCS reagent. A general rule is a 2:1 molar ratio of silylating reagent to active hydrogens.
-
Cap the vial tightly.
-
Heat the vial at 60-75°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before injection.
-
Inject the derivatized sample into the GC.
-
-
Self-Validation: The derivatized product will have a different (typically shorter) retention time than the original alcohol. The peak should be significantly more symmetrical. It is crucial to run a derivatized blank (reagent and solvent only) to identify any peaks originating from the derivatization reagents themselves.
Note: When analyzing silylated compounds, avoid using columns with hydroxyl groups (e.g., WAX phases) as they can react with the derivatizing reagent or the derivatized analyte.[19]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromacademy.com [chromacademy.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. scantecnordic.se [scantecnordic.se]
- 14. agilent.com [agilent.com]
- 15. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 16. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: Identifying Byproducts of 4-Ethylcyclohexanol Dehydration by GC-MS
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 4-Ethylcyclohexanol and the subsequent analysis of its products by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into reaction mechanisms, byproduct identification, and common experimental challenges to ensure the integrity and success of your analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the dehydration of this compound.
Q1: What are the expected products and byproducts from the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of a secondary alcohol like this compound proceeds via an E1 elimination mechanism, which involves a carbocation intermediate.[1] This pathway allows for the formation of multiple alkene products due to the regiochemistry of elimination and the possibility of carbocation rearrangements.
-
Major Products (Saytzeff's Rule): The reaction generally follows Saytzeff's (or Zaitsev's) rule, which predicts that the most stable, most substituted alkene will be the major product.[2][3] Through a series of hydride shifts, a more stable tertiary carbocation can form, leading to 1-Ethylcyclohexene as the expected thermodynamic major product.
-
Minor Products: Direct deprotonation of the initial secondary carbocation yields 4-Ethylcyclohexene. A single hydride shift can lead to the formation of 3-Ethylcyclohexene.[4][5]
-
Common Byproducts:
-
Unreacted Starting Material: Incomplete reactions can leave residual this compound.[5]
-
Dimeric Ethers: At lower temperatures, a competing SN2 reaction can occur where an alcohol molecule acts as a nucleophile, attacking a protonated alcohol molecule to form a dimeric ether (e.g., bis(4-ethylcyclohexyl) ether).
-
Polymers: The acidic conditions and presence of alkenes can lead to polymerization, especially at higher temperatures.
-
Ring-Contraction Products: While less common, rearrangement of the carbocation intermediate can sometimes lead to ring contraction, forming substituted cyclopentene derivatives.[5][6]
-
Q2: What is the detailed reaction mechanism for this dehydration?
The reaction is a classic example of an E1 elimination, which occurs in three primary stages.[7][8] The potential for carbocation rearrangement is a key feature that leads to a mixture of products.[9][10]
-
Protonation of the Alcohol: The acid catalyst (e.g., H₃PO₄) protonates the hydroxyl group, converting it into an excellent leaving group (H₂O).[1][11]
-
Formation of Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation at position 1 of the cyclohexane ring.[1]
-
Rearrangement & Elimination: The initial secondary carbocation can undergo 1,2-hydride shifts to form more stable carbocations. A base in the mixture (H₂O or the conjugate base of the acid, H₂PO₄⁻) then abstracts a proton from a carbon adjacent to the positive charge to form the various alkene products.[5][9]
Caption: E1 mechanism for this compound dehydration.
Q3: Why is phosphoric acid often preferred over sulfuric acid for this reaction?
While both are effective acid catalysts, phosphoric acid (H₃PO₄) is generally preferred for several reasons:
-
Reduced Oxidation: Concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to charring and the formation of unwanted byproducts like carbon dioxide and sulfur dioxide.[12]
-
Cleaner Reaction: Phosphoric acid is less prone to causing side reactions, resulting in a cleaner product mixture that is easier to purify and analyze.[13]
Q4: How do I interpret the mass spectra of the ethylcyclohexene isomers?
The electron ionization (EI) mass spectra of isomeric ethylcyclohexenes will be very similar, as they share the same molecular weight and elemental formula. Identification relies on subtle differences in fragmentation patterns and, crucially, their chromatographic separation.
-
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of ethylcyclohexene (C₈H₁₄, MW = 110.2).
-
Fragmentation: The primary fragmentation pathway for cyclic alkenes involves the loss of the alkyl side chain.[14] Expect a significant peak corresponding to the loss of an ethyl group (M-29), resulting in a fragment at m/z 81. Other characteristic fragments for cyclohexene rings may appear at m/z 67 and 54.
-
Library Matching: The most reliable method for identification is to compare the obtained mass spectrum and retention time with those from a known standard or a trusted spectral library like NIST.[15][16] The quality of the match, combined with the retention order, provides the highest confidence in identification.
Section 2: Experimental Protocols
These protocols provide a validated starting point for your experiment. Optimization may be required based on your specific instrumentation and reagents.
Protocol 1: Acid-Catalyzed Dehydration of this compound
This procedure is designed to favor the formation of alkene products by distilling them from the reaction mixture as they are formed, thereby driving the equilibrium forward according to Le Châtelier's principle.[17]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Hickman still head (or a standard simple distillation setup), a condenser, and a collection flask.[18] Ensure all glassware is dry.
-
Reagent Addition: In the round-bottom flask, combine this compound with 85% phosphoric acid in an approximate 2:1 molar ratio of alcohol to acid.[19] Add a magnetic stir bar for smooth boiling.
-
Heating and Distillation: Heat the mixture gently using a heating mantle. The lower-boiling alkene products and water will co-distill.[20] Maintain a steady distillation rate, collecting the distillate. The boiling point of the expected alkenes is around 135-139°C.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (saturated NaCl solution).[19]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[18]
-
-
Isolation: Carefully decant or filter the dried liquid product into a clean, tared vial. Determine the mass of the product to calculate the yield. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of the Product Mixture
This method is a general guideline for separating and identifying the components of the reaction mixture.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer and an EI source).
-
Sample Preparation: Dilute 1 drop of the final product mixture in 1 mL of a suitable solvent (e.g., acetone or dichloromethane).[10]
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons.[21]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overload.[22]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify each component by comparing its mass spectrum to a reference library (e.g., NIST).[15] Calculate the relative percentage of each product from the peak areas.[18]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiment.
Reaction-Specific Issues
Q: My reaction mixture turned black and viscous. What happened? A: This is a classic sign of charring, caused by the strong oxidizing properties of the acid catalyst, particularly if you used concentrated sulfuric acid or overheated the reaction.[12]
-
Solution: Repeat the reaction using 85% phosphoric acid, which is less oxidizing.[13] Ensure the heating is gentle and controlled to avoid excessive temperatures.
Q: My yield is very low, and the GC-MS shows mostly starting material. Why? A: This indicates an incomplete reaction. Several factors could be responsible:
-
Insufficient Heat: The reaction requires enough energy to overcome the activation energy for dehydration. Ensure the reaction mixture is boiling and the product is distilling.
-
Equilibrium Not Shifted: The dehydration is an equilibrium reaction. If you are not effectively removing the alkene products via distillation, the reaction will not proceed to completion. Check that your distillation setup is efficient.
-
Inactive Catalyst: Ensure the acid catalyst has not been improperly stored or contaminated.
Q: I see a high-boiling point peak in my GC that isn't the starting material. What could it be? A: This is likely a dimeric ether, formed as a byproduct of a competing SN2 reaction. This side reaction is favored by lower reaction temperatures.
-
Solution: Ensure your reaction temperature is high enough to favor the E1 elimination pathway over the SN2 pathway. The distillation of the alkene products is a good indicator that the temperature is appropriate for elimination.
GC-MS Analysis Issues
Q: I can't separate the alkene isomers. How can I improve my GC resolution? A: Co-elution of isomers is a common challenge due to their similar boiling points and polarities.[22]
-
Solution: Optimize your GC method.[23]
-
Lower the Temperature Ramp Rate: A slower oven ramp (e.g., 5 °C/min instead of 10 °C/min) will increase the time each component spends interacting with the stationary phase, improving separation.
-
Use a Longer Column: If available, a longer column (e.g., 60 m) provides more theoretical plates and enhances resolving power.
-
Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column's inner diameter.
-
Q: The mass spectra for all my product peaks look almost identical. How can I confidently identify them? A: While the spectra are similar, subtle differences in fragment ion abundances exist. However, chromatographic data is key.
-
Solution:
-
Retention Time is Crucial: Use the GC retention time as the primary identifier. In a non-polar column, compounds generally elute in order of increasing boiling point.
-
Use Reference Standards: The most definitive method is to inject pure standards of the expected isomers (1-Ethylcyclohexene, 3-Ethylcyclohexene, 4-Ethylcyclohexene) to confirm their respective retention times under your experimental conditions.
-
Consult Literature: Published data can provide expected elution orders for similar compounds on specific column types.
-
Q: I'm seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.[23]
-
Causes & Solutions:
-
Septum Bleed: Old or over-tightened septa can shed silicone particles into the inlet. Replace the septum regularly.[24]
-
Carryover: A previous, more concentrated sample may not have fully eluted. Run a solvent blank to wash the column.
-
Contaminated Carrier Gas or Syringe: Ensure high-purity carrier gas and clean syringes.
-
Caption: Troubleshooting workflow for the dehydration experiment.
Section 4: Data Interpretation Summary
The following table summarizes the expected major and minor alkene products from the dehydration of this compound. Retention order is predicted for a standard non-polar GC column.
| Compound Name | Structure | Molecular Weight | Type | Expected Retention Order | Key MS Fragments (m/z) |
| 4-Ethylcyclohexene | C1=CC(CCC1)CC | 110.2 | Disubstituted | 1 (Lowest BP) | 110 (M⁺), 81 (M-29), 67 |
| 3-Ethylcyclohexene | C1C=C(CC(C1)CC) | 110.2 | Disubstituted | 2 | 110 (M⁺), 81 (M-29), 67 |
| 1-Ethylcyclohexene | C1(=CCCC(C1)CC) | 110.2 | Trisubstituted | 3 (Highest BP) | 110 (M⁺), 81 (M-29), 95 |
| This compound | C1(C(CC(C1)CC)O) | 114.2 | Starting Material | 4 (Polar, High BP) | 114 (M⁺), 96 (M-18), 71 |
Section 5: References
-
Benchchem. (2025). Technical Support Center: GC-MS Analysis of Long-Chain Alkenes. Benchchem. 22
-
Homework.Study.com. (n.d.). Show the reaction mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol. 4
-
GeeksforGeeks. (2025). Saytzeff's Rule. 2
-
Unknown. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. --INVALID-LINK--
-
Brainly.com. (2016). Outline a mechanism for the dehydration of 4-methylcyclohexanol catalyzed by phosphoric acid. 7
-
Brainly.com. (2019). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of sulfuric acid. 11
-
Clennan, M. M., & Clennan, E. L. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Journal of Chemical Education. 5
-
Chegg.com. (2021). Solved Dehydration of 4-Methylcyclohexanol. 17
-
Chemistrysteps.com. (n.d.). The Hofmann Elimination. 25
-
Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. 20
-
Chemguide.co.uk. (n.d.). Dehydration of alcohols. 12
-
Wikipedia. (n.d.). Zaytsev's rule. 26
-
Unknown. (n.d.). TROUBLESHOOTING GUIDE. 27
-
Chegg.com. (2017). Solved Show the reaction mechanism for the acid catalyzed dehydration of 4 methyl cyclohexanol. 28
-
Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. 9
-
Unknown. (n.d.). Lab 4 - Dehydration of Alcohols-Gas Chromatography. 18
-
ResearchGate. (2025). Spontaneous dehydration side reactions of core amino acids in GC-MS sample preparation. 29
-
Chemistrysteps.com. (n.d.). Alcohol Dehydration by E1 and E2 Elimination. 1
-
Medistri SA. (2024). GC/MS Identification of Impurities. 15
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. 23
-
Scribd. (n.d.). Chemistry Lab: Methylcyclohexanol Dehydration. 19
-
BYJU'S. (n.d.). Important Concept Behind Saytzeff's Rule. 3
-
Pearson. (n.d.). Dehydration Reaction Explained. 30
-
Brahmanand College Kanpur. (n.d.). Elimination Reactions. 31
-
Organic Chemistry Tutor. (n.d.). Dehydration of Alcohols. 32
-
PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. 33
-
Technologynetworks.com. (2014). 8 Common Gas Chromatography Mistakes. 24
-
Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry). 13
-
ResearchGate. (2025). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). 6
-
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. 16
-
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. 21
-
Chemistry Stack Exchange. (2021). Rearrangement in dehydration of alcohol. 34
-
Homework.Study.com. (n.d.). Outline the mechanism for the dehydration of 4-methylcyclohexanol catalyzed by phosphoric acid. 8
-
YouTube. (2024). Rearrangements can occur during the dehydration of 1 alcohols. 35
-
R Discovery. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectroscopy (GC−MS). 36
-
YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. 10
-
Chegg.com. (2021). Solved 1. Outline a mechanism for the dehydration of 4-methylcyclohexanol. 37
-
National Library of Medicine. (n.d.). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. 38
-
ResearchGate. (2025). Matching Structures to Mass Spectra Using Fragmentation Patterns. 39
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. 40
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. 14
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. 41
-
Springer. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes. 42
-
Chegg.com. (2022). Solved 1. Outline a mechanism for the dehydration of 4-methylcyclohexanol. 43
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. homework.study.com [homework.study.com]
- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. whitman.edu [whitman.edu]
- 15. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Solved Dehydration of 4-Methylcyclohexanol You will carry | Chegg.com [chegg.com]
- 18. webassign.net [webassign.net]
- 19. scribd.com [scribd.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
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- 23. drawellanalytical.com [drawellanalytical.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 28. Solved Show the reaction mechanism for the acid catalyzed | Chegg.com [chegg.com]
- 29. researchgate.net [researchgate.net]
- 30. Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 31. brahmanandcollege.org.in [brahmanandcollege.org.in]
- 32. organicchemistrytutor.com [organicchemistrytutor.com]
- 33. pharmaguru.co [pharmaguru.co]
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- 42. english.gyig.cas.cn [english.gyig.cas.cn]
- 43. Solved 1. Outline a mechanism for the dehydration of 4 | Chegg.com [chegg.com]
Preventing carbocation rearrangement during 4-Ethylcyclohexanol reactions
Technical Support Center: Preventing Carbocation Rearrangement in 4-Ethylcyclohexanol Reactions
Welcome to the technical support center for navigating the complexities of this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted carbocation rearrangements during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm performing a dehydration reaction on this compound and getting a mixture of products, including 1-ethylcyclohexene and 3-ethylcyclohexene. Why is this happening?
A1: This product distribution is a classic sign of carbocation rearrangement. In the presence of a strong acid catalyst (like H₂SO₄ or H₃PO₄), the hydroxyl group of this compound is protonated, forming a good leaving group (water).[1][2][3] Departure of water generates a secondary carbocation at the carbon where the hydroxyl group was attached.[4][5][6] This secondary carbocation can then undergo a hydride shift, where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon.[4][7] This rearrangement forms a more stable tertiary carbocation, which then leads to the formation of the unexpected 1-ethylcyclohexene and 3-ethylcyclohexene products upon deprotonation.[8]
Q2: How can I favor the formation of 4-ethylcyclohexene, the direct dehydration product, and minimize these rearranged byproducts?
A2: To favor the formation of 4-ethylcyclohexene, you need to employ reaction conditions that either avoid the formation of a carbocation intermediate altogether or minimize its lifetime, thus reducing the opportunity for rearrangement.[5][9] This can be achieved by:
-
Using a milder dehydrating agent: Instead of strong mineral acids, consider using reagents like phosphorus oxychloride (POCl₃) in pyridine.[1][10] This method proceeds through an E2 elimination mechanism, which is a concerted, one-step process that does not involve a carbocation intermediate.[1][9][10]
-
Controlling the reaction temperature: Lowering the reaction temperature can disfavor the rearrangement process.[11][12] Carbocation rearrangements have an activation energy, and lower temperatures can reduce the likelihood of the system overcoming this barrier.[13][14]
-
Employing Le Chatelier's Principle: The dehydration of an alcohol is a reversible reaction.[8][15][16][17] By removing the desired product (4-ethylcyclohexene) from the reaction mixture as it forms, you can shift the equilibrium towards the products and potentially minimize the time the carbocation intermediate has to rearrange.[8][15][16][17] This is often achieved through distillation if the product has a lower boiling point than the starting material.[17][18]
Troubleshooting Guides
Issue 1: Predominance of Rearranged Alkenes in Dehydration Reaction
Symptoms: Your Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis shows significant peaks corresponding to 1-ethylcyclohexene and/or 3-ethylcyclohexene, with only a minor peak for the desired 4-ethylcyclohexene.
Root Cause: The reaction conditions are promoting the formation and subsequent rearrangement of a secondary carbocation to a more stable tertiary carbocation. This is common when using strong, hot acids like sulfuric acid.[5][7]
Solutions:
Protocol 1: E2 Elimination using Phosphorus Oxychloride (POCl₃) and Pyridine [1][10]
This protocol avoids the formation of a carbocation intermediate, thus preventing rearrangement.[10]
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent like pyridine. Cool the mixture in an ice bath.
-
Step 2: Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at 0°C.
-
Step 3: Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for a specified time, then let it warm to room temperature and stir for several more hours.
-
Step 4: Workup: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Step 5: Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation.
Table 1: Comparison of Dehydration Methods
| Method | Reagents | Mechanism | Rearrangement | Typical Yield of 4-ethylcyclohexene |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, Heat | E1 | Yes | Low to Moderate |
| POCl₃/Pyridine | POCl₃, Pyridine | E2 | No | High |
Issue 2: Formation of Substitution Products (e.g., 4-bromo-1-ethylcyclohexane) during Reaction with HBr
Symptoms: You are attempting to synthesize 4-ethylcyclohexene via dehydration using HBr, but you are isolating a significant amount of the corresponding alkyl bromide.
Root Cause: The reaction is proceeding through an Sₙ1 pathway instead of an E1 pathway. After the formation of the secondary carbocation, the bromide ion (Br⁻), a good nucleophile, is competing with the elimination pathway and attacking the carbocation to form the substitution product.[19]
Solutions:
Protocol 2: Esterification followed by Elimination
This two-step approach circumvents the formation of a free carbocation that is susceptible to nucleophilic attack.
-
Step 2: Pyrolytic Elimination:
-
Heat the purified ester to a high temperature (pyrolysis). This will induce a syn-elimination reaction, yielding 4-ethylcyclohexene and the carboxylic acid. This method is known for producing alkenes with high regioselectivity and without rearrangement.
-
Diagram 1: Reaction Pathways of this compound
Caption: Reaction pathways of this compound under different conditions.
Mechanism Deep Dive: Understanding Carbocation Stability
Carbocations are highly reactive intermediates with a positively charged carbon atom.[4] Their stability is a key factor in determining the outcome of many organic reactions.[4][11][23] The stability of carbocations follows the order:
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [4][11]
This stability trend is due to two main electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating, and they can push electron density towards the positively charged carbon, helping to stabilize the charge.[4] The more alkyl groups attached to the carbocation, the greater the stabilizing inductive effect.
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[4] More substituted carbocations have more adjacent sigma bonds, leading to greater hyperconjugation and increased stability.
Diagram 2: Carbocation Rearrangement Mechanism
Caption: Mechanism of carbocation rearrangement during acid-catalyzed dehydration.
By understanding the principles of carbocation stability and the mechanisms of competing reactions, researchers can make informed decisions about reaction conditions to achieve the desired synthetic outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
- 12. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. youtube.com [youtube.com]
- 17. Dehydration of an alcohol [cs.gordon.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. reddit.com [reddit.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Guide: GC-MS vs. NMR for the Definitive Identification of 4-Ethylcyclohexanol Isomers
In the realm of chemical analysis, the unambiguous identification of stereoisomers presents a significant challenge. Molecules sharing the same chemical formula and connectivity but differing in the spatial arrangement of atoms, such as the cis and trans isomers of 4-Ethylcyclohexanol, can exhibit distinct physical, chemical, and biological properties. Therefore, selecting the appropriate analytical technique for their differentiation is paramount for researchers in synthetic chemistry, quality control, and drug development.
This guide provides an in-depth comparison of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore their core principles, strengths, and limitations in the context of identifying cis- and trans-4-Ethylcyclohexanol, supported by established methodologies and predictive data.
The Challenge: Differentiating cis- and trans-4-Ethylcyclohexanol
The two isomers of this compound differ in the orientation of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups relative to the cyclohexane ring. In the most stable chair conformations:
-
trans-4-Ethylcyclohexanol: Both the hydroxyl and ethyl groups can occupy equatorial positions, leading to a thermodynamically more stable conformation.
-
cis-4-Ethylcyclohexanol: One substituent must occupy an axial position while the other is equatorial. Due to the smaller steric profile of the -OH group compared to the ethyl group, the hydroxyl group will preferentially occupy the axial position.
This subtle structural difference is the key to their analytical differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance of Separation and Detection
GC-MS is a hybrid technique that first separates components of a mixture in time (GC) and then provides mass information for each separated component (MS).[1] Its power lies in its exceptional sensitivity and its ability to resolve components of complex mixtures.[2]
Core Principles for Isomer Separation
The separation of cis and trans isomers by gas chromatography relies on differences in their physical properties, primarily boiling point and polarity, which dictate their interaction with the GC column's stationary phase.[3]
-
Retention Time (tᵣ): The time it takes for a compound to travel from the injector to the detector is its retention time.[4] For this compound isomers, the cis isomer, with one axial group, has a slightly more compact, globular shape and a potentially lower boiling point than the more extended trans isomer. On a standard non-polar or mid-polar column (like a 5% phenyl polysiloxane), this often results in the cis isomer eluting slightly earlier than the trans isomer. Conversely, on a more polar stationary phase, the more exposed equatorial hydroxyl group of the trans isomer might interact more strongly, leading to a longer retention time compared to the more sterically shielded axial hydroxyl group in the cis isomer.[5]
-
Mass Spectrometry (MS): After separation, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum.[6] For stereoisomers like cis- and trans-4-Ethylcyclohexanol, the high energy of electron ionization typically obliterates the subtle stereochemical differences. Consequently, their mass spectra are expected to be nearly identical .[2] The value of MS in this context is to confirm the molecular weight (M⁺• at m/z 128) and provide a characteristic fragmentation fingerprint that confirms the compound class, but it does not, by itself, differentiate the isomers.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard approach for analyzing a mixture of this compound isomers.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the isomer mixture.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial.
-
Cap the vial securely.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Predicted GC-MS Data and Interpretation
A successful analysis will yield a chromatogram with two distinct peaks at different retention times.
| Parameter | cis-4-Ethylcyclohexanol | trans-4-Ethylcyclohexanol |
| Predicted Elution Order | First | Second |
| Retention Time (tᵣ) | ~10.5 min (Hypothetical) | ~10.8 min (Hypothetical) |
| Molecular Ion (M⁺•) | m/z 128 | m/z 128 |
| Key Fragment Ions | m/z 110 (Loss of H₂O) | m/z 110 (Loss of H₂O) |
| m/z 99 (Loss of C₂H₅) | m/z 99 (Loss of C₂H₅) | |
| m/z 81, 71, 57, 43 | m/z 81, 71, 57, 43 |
Interpretation: The key to identification is the chromatographic separation .[2] The mass spectrum for each peak is then used to confirm that both compounds have a mass of 128 and a fragmentation pattern consistent with this compound. The earlier peak is assigned to the cis isomer and the later peak to the trans isomer based on established chromatographic principles for similar compounds.[7] Without a pure standard of each isomer, this assignment remains tentative and relies on inference.
GC-MS Workflow Diagram
Caption: A flowchart of the GC-MS experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[8]
Core Principles for Isomer Identification
Unlike GC-MS, NMR directly reveals the structural differences between the cis and trans isomers. The key lies in the distinct chemical environments of the hydrogen and carbon atoms in each isomer, particularly the proton attached to the carbon bearing the hydroxyl group (H-1).[9]
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment.[8] In the chair conformation of cyclohexanes:
-
Axial protons are shielded by the carbon-carbon bonds of the ring and typically appear at a higher field (lower ppm value).
-
Equatorial protons lie in the deshielding zone of the ring and appear at a lower field (higher ppm value).
-
-
Splitting Pattern (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons splits NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the dihedral angle between the protons. For the H-1 proton:
-
An axial H-1 will have large couplings to the two adjacent axial protons (~10-13 Hz) and smaller couplings to the two adjacent equatorial protons (~2-5 Hz). This results in a broad, complex multiplet, often described as a "triplet of triplets."[10]
-
An equatorial H-1 will have only small couplings to its four adjacent neighbors (axial-equatorial and equatorial-equatorial, ~2-5 Hz), resulting in a narrower, less resolved multiplet.
-
In cis-4-Ethylcyclohexanol, the -OH group is preferentially axial, meaning the attached H-1 proton is equatorial . In trans-4-Ethylcyclohexanol, the -OH group is equatorial, meaning the attached H-1 proton is axial . This difference provides a definitive diagnostic signal.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[11][12]
-
Ensure the sample is fully dissolved; filter if any particulate matter is present to ensure good magnetic field homogeneity.[13]
-
If quantitative analysis is desired, a known amount of an internal standard can be added.
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
Experiments:
-
¹H NMR: Standard proton experiment. Acquire 16-32 scans.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30). Acquire 512-1024 scans.
-
(Optional) 2D NMR: COSY and HSQC experiments can be run to confirm assignments.
-
-
Temperature: 298 K (25°C).
-
Predicted NMR Data and Interpretation
The NMR spectra provide a rich dataset for unambiguous isomer identification.
| Feature | cis-4-Ethylcyclohexanol | trans-4-Ethylcyclohexanol | Rationale |
| H-1 Position | Equatorial | Axial | Based on the preferred conformation of the -OH group. |
| ¹H δ (H-1) | ~4.0-4.2 ppm | ~3.5-3.7 ppm | Equatorial protons are deshielded relative to axial protons. |
| ¹H Multiplicity (H-1) | Narrow multiplet (W₁/₂) | Broad multiplet (tt) | Reflects small eq-ax/eq-eq vs. large ax-ax couplings.[10] |
| ¹³C δ (C-1) | ~66 ppm | ~71 ppm | The "gamma-gauche" effect shields axial-substituted carbons. |
Interpretation: The most diagnostic signal is the H-1 proton. A signal around 3.5 ppm that is broad and complex confirms the presence of the trans isomer. A narrower signal shifted downfield to ~4.1 ppm confirms the cis isomer.[14] The ¹³C spectrum provides complementary evidence, with the C-1 carbon of the cis isomer appearing upfield relative to the trans isomer.
NMR Workflow Diagram
Caption: A flowchart of the NMR experimental and data analysis workflow.
Head-to-Head Comparison: GC-MS vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Basis of Isomer ID | Difference in chromatographic retention time (tᵣ). | Differences in chemical shifts (δ) and spin-spin coupling constants (J). |
| Confidence in Assignment | Moderate to High. Relies on separation and comparison to standards or inference. | Very High. Provides direct, unambiguous structural evidence. |
| Sensitivity | Very High (picogram to nanogram range). | Lower (milligram range for routine ¹H, higher for ¹³C).[15] |
| Sample Throughput | High. Typical run times are 15-30 minutes. | Low to Medium. Requires more time for setup and longer acquisition for ¹³C. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires more expensive deuterated solvents and careful preparation.[16] |
| Quantitative Analysis | Excellent, especially with calibration curves. | Good for relative quantification (¹H NMR), but requires careful setup (e.g., ensuring full T1 relaxation) for accuracy.[17] |
| Mixture Analysis | Excellent. Ideal for separating and identifying multiple components. | Can be challenging for complex mixtures due to signal overlap. |
| Sample Recovery | Destructive technique. | Non-destructive; sample can be fully recovered. |
Senior Application Scientist's Recommendation
The choice between GC-MS and NMR for identifying this compound isomers is application-dependent.
Choose NMR Spectroscopy when:
-
Unambiguous structural confirmation is the primary goal. The detailed information from chemical shifts and coupling constants provides definitive proof of stereochemistry that GC-MS cannot offer.
-
You are characterizing a newly synthesized compound or a reference standard.
-
The sample is relatively pure and available in milligram quantities.
Choose GC-MS when:
-
You need to analyze for the presence of the isomers in a complex matrix (e.g., environmental sample, reaction mixture with multiple byproducts).
-
High sensitivity is required to detect trace amounts of the isomers.
-
High sample throughput and quantitative analysis are the main objectives , such as in a quality control setting.
A Complementary Approach: For comprehensive characterization, the two techniques are best used together. A typical workflow involves using GC-MS to establish the purity of a sample and confirm the molecular weight of its components. Subsequently, NMR is used on the purified sample to provide definitive structural and stereochemical assignment. This dual approach leverages the separation power and sensitivity of GC-MS with the unparalleled structural detail of NMR, representing a robust and self-validating system for chemical identification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 3. lotusinstruments.com [lotusinstruments.com]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. homework.study.com [homework.study.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. reddit.com [reddit.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. organomation.com [organomation.com]
- 17. reddit.com [reddit.com]
A Comparative Guide to the Synthesis of 4-Ethylcyclohexanol: Validation of a Novel Stereoselective Catalytic Hydrogenation Method
Abstract
4-Ethylcyclohexanol is a valuable chemical intermediate whose utility is often dependent on the specific stereochemistry of its isomers, cis and trans. Conventional synthesis methods, primarily involving the catalytic hydrogenation of 4-ethylacetophenone, typically yield mixtures of these isomers, necessitating costly and complex separation processes. This guide presents a comprehensive validation of a novel, highly stereoselective synthesis method employing a chiral Rhodium-based catalyst system. We provide a direct comparison with the established Palladium-on-Carbon (Pd/C) catalyzed hydrogenation route. Detailed experimental protocols, comparative yield and isomer distribution data, and thorough analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The novel method demonstrates significant improvements in stereocontrol, offering a more efficient and targeted pathway to the desired this compound isomer.
Introduction
This compound (C₈H₁₆O) is a cyclic alcohol with applications in the synthesis of pharmaceuticals, fragrances, and liquid crystal materials.[1][2] The compound exists as two distinct diastereomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The spatial orientation of the ethyl and hydroxyl groups relative to the cyclohexane ring dictates the molecule's physical properties and biological activity, making stereochemical control a critical aspect of its synthesis.
The most common industrial route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Ethylbenzene is acylated with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst to produce 4-ethylacetophenone.[3]
-
Catalytic Hydrogenation: The resulting ketone, 4-ethylacetophenone, is reduced to this compound. This step is crucial as it establishes the final stereochemistry. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on a support are effective but generally offer poor stereoselectivity, resulting in isomer mixtures.[4][5]
This guide validates a novel synthesis protocol (Method B) that utilizes a homogeneous chiral rhodium catalyst for the hydrogenation step. The objective is to achieve a significant increase in diastereoselectivity compared to the established Pd/C method (Method A), thereby streamlining the production of isomerically pure this compound.
Comparative Synthesis Strategies
We compare two distinct methods for the synthesis of this compound, starting from the common intermediate, 4-ethylacetophenone.
Synthesis of the Precursor: 4-Ethylacetophenone
The precursor for both methods is synthesized via a standard Friedel-Crafts acylation reaction. The mechanism involves the formation of a resonance-stabilized acylium ion, which acts as an electrophile and attacks the electron-rich aromatic ring of ethylbenzene.[6]
Caption: Workflow for the synthesis of the 4-ethylacetophenone precursor.
Method A: Established Synthesis via Pd/C Hydrogenation
This method represents the conventional approach, utilizing a heterogeneous catalyst. The reaction is robust and high-yielding but lacks significant stereocontrol.
Method B: Novel Synthesis via Chiral Rhodium-Catalyzed Hydrogenation
This innovative method employs a homogeneous catalyst, [Rh(COD)(DIPAMP)]BF₄, known for its application in asymmetric hydrogenations. The causality behind this choice lies in the chiral diphosphine ligand (DIPAMP), which creates a chiral environment around the metal center. This forces the substrate (4-ethylacetophenone) to coordinate in a specific orientation, leading to the preferential addition of hydrogen to one face of the carbonyl group, thus yielding one diastereomer in high excess.
Caption: High-level comparison of the established and novel hydrogenation methods.
Experimental Protocols
Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. Hydrogenation reactions carry a fire and explosion risk and must be performed with appropriate care and equipment.[7][8]
Synthesis of 4-Ethylacetophenone (Precursor)
-
Apparatus Setup: A 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet for HCl vapors. All glassware must be thoroughly dried.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (40.0 g, 0.3 mol) and 150 mL of dry dichloromethane under an inert nitrogen atmosphere.
-
Reactant Addition: A solution of ethylbenzene (26.5 g, 0.25 mol) and acetyl chloride (21.6 g, 0.275 mol) in 50 mL of dichloromethane is added dropwise from the dropping funnel over 1 hour while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 2 hours until HCl evolution ceases.
-
Work-up: The reaction mixture is slowly poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. The organic layer is separated, washed with 10% NaOH solution, then with brine, and finally dried over anhydrous MgSO₄.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to yield 4-ethylacetophenone.[9]
Method A: Hydrogenation using 10% Pd/C
-
Catalyst and Substrate: A 250 mL hydrogenation flask is charged with 4-ethylacetophenone (14.8 g, 0.1 mol), 100 mL of methanol, and 10% Palladium on Carbon (0.5 g).[8]
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, evacuated, and filled with hydrogen gas (H₂). This process is repeated three times to ensure an inert atmosphere is replaced by hydrogen.[7] The reaction is stirred vigorously under a hydrogen balloon (atmospheric pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with nitrogen. The catalyst is carefully filtered off through a pad of Celite. Caution: The Pd/C catalyst is pyrophoric and must be kept wet.[7]
-
Isolation: The methanol is removed from the filtrate by rotary evaporation to yield this compound as a mixture of cis and trans isomers.
Method B: Stereoselective Hydrogenation using [Rh(COD)(DIPAMP)]BF₄
-
Catalyst and Substrate: A high-pressure reaction vessel is charged with 4-ethylacetophenone (14.8 g, 0.1 mol) and the chiral catalyst [Rh(COD)(DIPAMP)]BF₄ (0.07 g, 0.1 mol%).
-
Solvent and Purge: Degassed methanol (100 mL) is added under an argon atmosphere. The vessel is sealed and purged several times with hydrogen gas.
-
Hydrogenation: The vessel is pressurized with H₂ to 5 bar and the mixture is stirred at 25 °C for 12 hours.
-
Work-up: After the reaction, the vessel is carefully depressurized.
-
Isolation: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and passed through a short plug of silica gel to remove the catalyst. The ether is then evaporated to yield this compound, highly enriched in one isomer.
Results and Discussion
The performance of the established method (A) and the novel method (B) were compared based on chemical yield, purity, and, most critically, the diastereomeric ratio (cis:trans) of the this compound product.
Performance Comparison
| Parameter | Method A (Established, Pd/C) | Method B (Novel, Rh-Catalyst) |
| Yield | 96% | 98% |
| Purity (GC-MS) | >99% | >99% |
| Isomer Ratio (cis:trans) | 28 : 72 | 95 : 5 |
| Reaction Conditions | 1 atm H₂, 25°C, 6h | 5 bar H₂, 25°C, 12h |
Analysis of Results
Both methods provided excellent chemical yields and high purity. The crucial difference lies in the stereochemical outcome. Method A, using the achiral heterogeneous Pd/C catalyst, resulted in a mixture favoring the thermodynamically more stable trans isomer, but with poor selectivity. In contrast, Method B, leveraging the chiral homogeneous rhodium catalyst, demonstrated outstanding diastereoselectivity, yielding the cis isomer with 95% preference.
The mechanistic basis for this selectivity is the formation of a transient, chiral metal-substrate complex. The steric environment imposed by the DIPAMP ligand directs the incoming hydrogen to a specific face of the planar carbonyl group.
Caption: Simplified mechanism of stereoselective hydrogenation.
Analytical Validation
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis confirmed the purity of the products from both methods to be >99%. The two isomers were readily separated, with the trans isomer typically having a slightly shorter retention time than the cis isomer. The isomer ratio was determined by integrating the respective peak areas in the chromatogram.[10][11]
-
¹H NMR Spectroscopy: The stereochemistry of the major and minor products was unequivocally confirmed by ¹H NMR. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-1).
-
In the trans isomer , the hydroxyl group is equatorial, forcing the H-1 proton into an axial position. This axial proton experiences trans-diaxial coupling with two adjacent axial protons, resulting in a complex multiplet (often a triplet of triplets) with large coupling constants (J ≈ 10-12 Hz) and a chemical shift around δ 3.5 ppm.[12]
-
In the cis isomer , the hydroxyl group is axial, placing the H-1 proton in an equatorial position. This proton has smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet with smaller coupling constants (J ≈ 3-5 Hz) and a more downfield chemical shift around δ 4.0 ppm.[12][13]
-
The NMR spectrum of the product from Method B showed a dominant signal characteristic of the cis isomer, confirming the high diastereoselectivity observed in the GC-MS data.
Conclusion
This guide validates a novel, highly stereoselective method for the synthesis of this compound. By replacing the conventional Pd/C catalyst with a chiral homogeneous rhodium complex, [Rh(COD)(DIPAMP)]BF₄, the diastereomeric ratio of the product was dramatically improved from a 28:72 (cis:trans) mixture to a 95:5 ratio, strongly favoring the cis isomer. While the novel method requires higher pressure and a more expensive catalyst, its exceptional stereocontrol offers a significant advantage for applications where isomeric purity is paramount. This approach can potentially eliminate the need for downstream isomer separation, leading to a more efficient and cost-effective overall process for producing high-purity cis-4-ethylcyclohexanol.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydrogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 13. homework.study.com [homework.study.com]
A Comparative Guide to 4-Ethylcyclohexanol and Cyclohexanol as Solvents for Chemical Synthesis
For professionals in chemical research and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product yield, and process safety. While ubiquitous solvents like cyclohexanol are well-characterized, its substituted analogue, 4-ethylcyclohexanol, presents a nuanced alternative. This guide provides an in-depth, objective comparison of these two cyclic alcohols, offering experimental insights and data to inform their application in synthesis and formulation.
At a Glance: Structural and Physicochemical Distinctions
The primary structural difference is the presence of an ethyl group at the C4 position of the cyclohexane ring in this compound. This substitution, while seemingly minor, imparts significant changes to the molecule's physical and chemical properties, directly impacting its behavior as a solvent.
dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext]; rankdir="LR"; splines=false;
} caption { label = "Figure 1. Chemical structures of Cyclohexanol and this compound." fontsize = 10 } dot
The ethyl appendage increases the molecular weight and introduces a more non-polar character to the this compound molecule. This enhanced lipophilicity can be advantageous for dissolving non-polar reactants but may reduce its solvating power for highly polar or ionic species compared to cyclohexanol. A detailed comparison of their key physicochemical properties is summarized below.
Table 1: Comparative Physicochemical Properties
| Property | Cyclohexanol | This compound | Rationale for Difference |
| Molecular Formula | C₆H₁₂O | C₈H₁₆O | Addition of a C₂H₅ group. |
| Molecular Weight | 100.16 g/mol | 128.21 g/mol | Increased mass from the ethyl group. |
| Appearance | Colorless, viscous liquid or solid | Colorless to pale yellow liquid | Both are cyclic alcohols. |
| Density | ~0.962 g/mL (20°C)[1] | ~0.889 - 0.919 g/mL (20-25°C) | The bulkier ethyl group can disrupt packing efficiency, leading to lower density. |
| Boiling Point | ~161 °C[2] | ~186 °C (est.) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Melting Point | ~25 °C[2] | ~ -15 °C to 19.7 °C (estimate) | The ethyl group can interfere with crystal lattice formation, often lowering the melting point. |
| Flash Point | ~68 °C (154 °F) | ~77-78 °C (172 °F) | Higher molecular weight and boiling point generally correlate with a higher flash point. |
| Water Solubility | 3.6 g/100 mL (20°C)[1] | Limited / Poor | The larger non-polar ethyl group significantly reduces solubility in water.[3] |
| Solubility (Organic) | Miscible with most organic solvents[1][2] | Soluble in organic solvents[3] | Both retain a hydroxyl group for polarity and a hydrocarbon body, ensuring broad organic miscibility. |
Solvent Performance and Mechanistic Implications
Both cyclohexanol and this compound are polar, protic solvents, capable of hydrogen bond donation and acceptance. This characteristic is crucial for stabilizing charged intermediates and participating in reaction mechanisms.
Cyclohexanol is a versatile and widely used solvent for lacquers, resins, and oils, and serves as a key intermediate in the production of nylon and plasticizers.[1][2][4][5][6] Its hydroxyl group provides polarity, making it an effective solvent for a range of organic reactions.[2][6]
This compound , while also used as an intermediate in organic synthesis, can serve as a specialty solvent.[3] Its key distinctions arise from the ethyl group:
-
Reduced Polarity: The larger alkyl portion diminishes the overall polarity compared to cyclohexanol. This makes it a better solvent for less polar substrates and can alter the reaction environment, potentially favoring different mechanistic pathways or product distributions.
-
Increased Steric Hindrance: The ethyl group can sterically hinder the approach of reactants to the hydroxyl group or influence the solvation shell around dissolved species. This can be a tool to enhance selectivity in certain reactions.
-
Higher Boiling Point: The elevated boiling point allows for reactions to be conducted at higher temperatures without pressurization, which can be necessary to overcome activation energy barriers.
Experimental Protocol: A Comparative Case Study in Acid-Catalyzed Dehydration
To objectively compare the solvent and reactant performance of these alcohols, a classic E1 elimination reaction—acid-catalyzed dehydration—provides an excellent model. In this experiment, the alcohol serves as both the reactant and the solvent medium, allowing for a direct assessment of its intrinsic reactivity and influence on the reaction environment. The dehydration of a secondary alcohol like cyclohexanol proceeds via a carbocation intermediate.[7][8]
Objective: To compare the rate of alkene formation and product distribution during the acid-catalyzed dehydration of cyclohexanol versus this compound.
Reaction Scheme:
-
Cyclohexanol → Cyclohexene + H₂O
-
This compound → 4-Ethylcyclohexene + H₂O
Methodologies
1. Catalyst and Reagent Preparation:
-
Rationale: Phosphoric acid (85%) is chosen as the catalyst over sulfuric acid to minimize charring and side reactions.[7][9] It is a strong, non-nucleophilic acid ideal for promoting elimination over substitution.
-
Procedure: Prepare two identical reaction flasks.
-
Flask A: Add 20.0 g (approx. 20.8 mL) of cyclohexanol.
-
Flask B: Add 20.0 g (approx. 22.0 mL) of this compound (mixture of cis/trans isomers).
-
To each flask, cautiously add 5.0 mL of 85% phosphoric acid and a magnetic stir bar.
-
2. Reaction Setup and Execution:
-
Rationale: A fractional distillation setup is employed. According to Le Châtelier's principle, removing the alkene product (which has a lower boiling point than the starting alcohol) as it forms will drive the equilibrium toward the product side.
-
Procedure:
-
Assemble a fractional distillation apparatus for each flask. Ensure the collection flask is cooled in an ice bath to minimize evaporation of the volatile alkene product.[8]
-
Heat the reaction mixtures gently with a heating mantle while stirring.
-
Monitor the temperature at the distillation head. Collect the distillate that comes over at or below the expected boiling point of the respective alkene + water azeotrope (Cyclohexene: ~83°C; 4-Ethylcyclohexene: ~135°C).
-
Continue distillation until approximately 5-8 mL of residue remains in the reaction flask. Record the total time required for each reaction to reach this point.
-
3. Product Work-up and Purification:
-
Rationale: The crude distillate contains the alkene, water, and traces of acid and unreacted alcohol. A series of washes is necessary to isolate the pure product.
-
Procedure:
-
Transfer the distillate to a separatory funnel.
-
Wash sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally 10 mL of saturated sodium chloride solution (brine) to aid in separating the organic and aqueous layers.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Perform a final simple distillation of the dried organic layer to obtain the pure alkene. Weigh the final product and calculate the percent yield.
-
4. Analysis and Comparison:
-
Rationale: Gas Chromatography (GC) and Infrared (IR) Spectroscopy will be used to confirm product identity and purity.
-
Procedure:
-
GC Analysis: Analyze samples of the purified products to determine purity and identify any byproducts. The retention time will differ based on boiling points.
-
IR Spectroscopy: Obtain an IR spectrum for each product. Confirm the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1650 cm⁻¹) and =C-H stretch (around 3020-3100 cm⁻¹) in the alkene product.
-
Unsaturation Test: A qualitative test using a dilute bromine or potassium permanganate solution can confirm the presence of the alkene functional group.[9]
-
Expected Outcomes and Causality
-
Reaction Rate: The dehydration of this compound may proceed at a slightly different rate. The ethyl group is weakly electron-donating, which could stabilize the secondary carbocation intermediate, potentially accelerating the rate-determining step (loss of water).[10] However, steric factors could also play a role in the kinetics.
-
Product Yield: The theoretical yield should be comparable, but practical yields will depend on the efficiency of the distillation and work-up for each product, considering their different volatilities.
-
Byproducts: The E1 mechanism is susceptible to rearrangement. While the cyclohexyl cation is relatively stable, the 4-ethylcyclohexyl cation could theoretically undergo hydride shifts, though this is less likely in this specific system. GC analysis would be critical to identify any isomeric byproducts.
Workflow Visualization
dot digraph "Dehydration_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#4285F4"];
} dot Caption: Experimental workflow for the comparative dehydration of cyclic alcohols.
Safety and Handling
Both compounds are combustible liquids and should be handled in a well-ventilated area, away from ignition sources, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cyclohexanol: Can cause skin, eye, and respiratory irritation. Vapors may be narcotic in high concentrations.
-
This compound: Causes serious eye irritation. Due to its higher boiling point and lower vapor pressure, the inhalation hazard at room temperature is lower than that of more volatile solvents.
Always consult the most current Safety Data Sheet (SDS) before handling any chemical.
Conclusion and Recommendations
The choice between cyclohexanol and this compound as a solvent is a strategic one, dictated by the specific requirements of the chemical transformation.
-
Choose Cyclohexanol for:
-
General-purpose applications requiring a polar, protic solvent.
-
Reactions involving polar or ionic reagents where its higher polarity and water solubility are beneficial.
-
Processes where its lower cost and extensive documentation are advantageous.
-
-
Choose this compound for:
-
Reactions requiring a higher temperature range.
-
Systems where increased lipophilicity is needed to dissolve non-polar substrates.
-
Specialty applications where its steric bulk or slightly reduced polarity can be exploited to influence reaction selectivity.
-
This guide demonstrates that while cyclohexanol is a reliable workhorse, this compound offers a valuable, albeit more specialized, alternative. By understanding the causal links between molecular structure and solvent performance, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. chemcess.com [chemcess.com]
- 2. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 3. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 4-Ethylcyclohexanol Stereochemistry
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical factor that dictates biological activity, pharmacological properties, and material characteristics. The seemingly subtle difference between the cis and trans isomers of 4-Ethylcyclohexanol can lead to vastly different outcomes in a biological system or a material's performance. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous confirmation of these stereoisomers, grounded in experimental data and established principles.
The Foundational Role of Conformational Analysis
Before delving into the spectroscopic data, it is crucial to understand the conformational preferences of the this compound isomers. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] In this conformation, substituents can occupy either axial or equatorial positions.
-
trans-4-Ethylcyclohexanol: The more stable conformation has both the ethyl and hydroxyl groups in the equatorial position, minimizing 1,3-diaxial interactions.[2]
-
cis-4-Ethylcyclohexanol: This isomer exists with one group in the equatorial position and the other in the axial position.[2] Due to the larger size of the ethyl group compared to the hydroxyl group, the conformation with the ethyl group in the equatorial position and the hydroxyl group in the axial position is generally favored.[1]
These conformational differences are the bedrock upon which we can build a robust spectroscopic differentiation.
dot graph TD { rankdir=LR; subgraph "Trans Isomer (More Stable)" A[Diequatorial Conformation] end subgraph "Cis Isomer" B[Axial-Equatorial Conformation] end A -- "Lower Energy" B -- "Higher Energy" } caption: "Conformational stability of this compound isomers."
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary and powerful tool for distinguishing between the cis and trans isomers of this compound. The key lies in the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (the carbinol proton).[3]
In trans-4-Ethylcyclohexanol, the hydroxyl group is predominantly equatorial, making the attached carbinol proton axial. This axial proton experiences trans-diaxial couplings with the two adjacent axial protons, resulting in a larger coupling constant (typically 10-13 Hz) and a more complex splitting pattern, often appearing as a triplet of triplets.[4]
Conversely, in cis-4-Ethylcyclohexanol, the hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton has smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), leading to a broader, less resolved multiplet with a smaller overall width.[4]
Furthermore, the chemical shift of the carbinol proton is diagnostic. The axial proton in the trans isomer is more shielded and appears at a lower chemical shift (upfield) compared to the equatorial proton in the cis isomer, which is more deshielded and appears at a higher chemical shift (downfield).[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shift, splitting pattern, and coupling constants of the carbinol proton signal.
| Isomer | Carbinol Proton Position | Expected Chemical Shift (ppm) | Expected Splitting Pattern & Coupling Constants (J, Hz) |
| trans-4-Ethylcyclohexanol | Axial | ~3.5 | Triplet of triplets, J ≈ 10-13 Hz (axial-axial) and 3-5 Hz (axial-equatorial) |
| cis-4-Ethylcyclohexanol | Equatorial | ~4.0 | Broad multiplet, J ≈ 2-5 Hz (equatorial-axial and equatorial-equatorial) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information for stereochemical assignment. While ¹H NMR focuses on the protons, ¹³C NMR reveals the electronic environment of each carbon atom.[6] The key differentiator is often the chemical shift of the carbon atom attached to the hydroxyl group (C-1) and the carbons at positions 2, 3, 5, and 6.
In the more stable diequatorial conformation of the trans isomer, the carbon skeleton is less sterically hindered. In the cis isomer, the axial hydroxyl group introduces steric compression, known as the gamma-gauche effect, which shields the C-3 and C-5 carbons, causing their signals to appear at a lower chemical shift (upfield) compared to the trans isomer. The C-1 carbon in the cis isomer also tends to be shielded relative to the trans isomer.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[7]
-
Data Analysis: Compare the chemical shifts of the carbon signals between the two isomers, paying close attention to C-1, C-3, and C-5.
| Isomer | C-1 Chemical Shift (ppm) | C-3/C-5 Chemical Shift (ppm) |
| trans-4-Ethylcyclohexanol | More Downfield | More Downfield |
| cis-4-Ethylcyclohexanol | More Upfield | More Upfield (due to γ-gauche effect) |
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that detects protons that are close to each other in space, typically within 5 Å.[8][9] This is invaluable for confirming stereochemistry. In the context of this compound, a 1D or 2D NOE experiment (NOESY) can provide definitive proof of the relative orientations of the substituents.
For the cis isomer, where the hydroxyl group is axial, irradiation of the carbinol proton (equatorial) should show an NOE enhancement to the adjacent axial protons at C-2 and C-6. More importantly, irradiation of the axial hydroxyl proton should show a strong NOE to the other axial protons on the same face of the ring.
For the trans isomer, with its equatorial hydroxyl group, irradiation of the axial carbinol proton will show strong NOE correlations to the other axial protons at C-3 and C-5.
dot graph TD { subgraph "NOE Experiment" A[Irradiate Proton of Interest] --> B{Observe Signal Enhancement}; B --> C[Protons are spatially close]; B --> D[Protons are spatially distant]; end } caption: "Basic principle of an NOE experiment."
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: A well-degassed sample is crucial to minimize paramagnetic relaxation, which can interfere with the NOE effect.
-
Instrument Setup: Use a high-resolution NMR spectrometer equipped for NOE experiments.
-
Data Acquisition:
-
Acquire a control spectrum.
-
Selectively irradiate the resonance of a specific proton (e.g., the carbinol proton).
-
Acquire a second spectrum while irradiating.
-
-
Data Analysis: Subtract the control spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals for protons that are spatially close to the irradiated proton.[10]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While not as definitive as NMR for this specific stereochemical problem, it can offer supporting evidence. The key region of interest is the C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ range.
The orientation of the C-O bond (axial vs. equatorial) influences its stretching frequency. Generally, an axial C-O bond (as in the cis isomer) will have a slightly lower stretching frequency compared to an equatorial C-O bond (as in the trans isomer).[11] Additionally, the fingerprint region (below 1500 cm⁻¹) will show differences between the two isomers due to the overall change in molecular symmetry and vibrational modes.[12]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the C-O stretching frequencies and the overall pattern in the fingerprint region for the two isomers.
| Isomer | C-O Bond Orientation | C-O Stretch (cm⁻¹) | Fingerprint Region |
| trans-4-Ethylcyclohexanol | Equatorial | Higher Frequency | Distinct Pattern |
| cis-4-Ethylcyclohexanol | Axial | Lower Frequency | Distinct Pattern |
Mass Spectrometry: A Note on its Limitations for Stereoisomerism
Standard electron ionization mass spectrometry (EI-MS) is generally not suitable for distinguishing between stereoisomers like cis and trans-4-Ethylcyclohexanol. This is because the fragmentation patterns of diastereomers are often very similar or identical.[13][14] Both isomers will likely exhibit a similar molecular ion peak (m/z 128) and fragmentation pathways, such as the loss of water (M-18) or an ethyl radical (M-29).[15][16] While some subtle differences in the relative intensities of fragment ions might be observed under specific conditions, MS alone is not a reliable method for stereochemical assignment in this case. More advanced techniques, such as ion mobility-mass spectrometry or chemical derivatization followed by GC-MS, could potentially be used, but these are beyond the scope of routine analysis.[17]
Conclusion: A Multi-faceted Approach for Unambiguous Confirmation
While ¹H NMR spectroscopy often provides the most direct and conclusive evidence for differentiating between cis and trans-4-Ethylcyclohexanol, a truly rigorous confirmation relies on a combination of techniques. The convergence of data from ¹H NMR, ¹³C NMR, and NOE experiments provides an unshakeable foundation for the stereochemical assignment. IR spectroscopy can serve as a valuable, rapid, and complementary method. By understanding the principles behind each technique and the conformational behavior of the molecule, researchers can confidently and accurately determine the stereochemistry of this compound derivatives, ensuring the integrity and success of their research and development endeavors.
dot graph TD { subgraph "Primary Techniques" A["¹H NMR (Chemical Shift & Coupling)"] B["¹³C NMR (γ-gauche effect)"] C["NOE (Through-space correlation)"] end subgraph "Supportive Technique" D["IR Spectroscopy (C-O stretch)"] end subgraph "Generally Not Suitable" E["Mass Spectrometry"] end F(Stereochemical Confirmation) A --> F B --> F C --> F D -.-> F } caption: "Workflow for spectroscopic confirmation of stereochemistry."
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gauthmath.com [gauthmath.com]
- 4. • Based on the 1H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. This compound [webbook.nist.gov]
- 17. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Oxidation of 4-Ethylcyclohexanol to 4-Ethylcyclohexanone
This guide provides a comprehensive comparative analysis of various catalytic systems for the oxidation of the secondary alcohol 4-ethylcyclohexanol to the corresponding ketone, 4-ethylcyclohexanone. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The selection of an appropriate catalyst is paramount to achieving high conversion, selectivity, and yield while adhering to the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this important chemical transformation.
Introduction: The Significance of 4-Ethylcyclohexanone Synthesis
4-Ethylcyclohexanone is a valuable building block in organic synthesis. Its controlled and efficient production is a subject of ongoing research. The oxidation of this compound presents a direct route to this ketone. The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental impact. This guide will explore and compare the performance of several major classes of catalysts: transition metal-based catalysts, organocatalysts, and biocatalysts.
I. Transition Metal-Based Catalysts: Powerhouses of Oxidation
Transition metals, with their variable oxidation states, are highly effective catalysts for oxidation reactions.[1] We will focus on three prominent examples: ruthenium, chromium, and manganese-based systems.
Ruthenium-Based Catalysts
Ruthenium complexes are versatile and efficient catalysts for alcohol oxidation.[2][3] Ruthenium(III) chloride (RuCl₃) is a common precursor, often used in catalytic amounts with a co-oxidant.[3] Supported ruthenium catalysts, such as Ru(OH)x/ZrO₂ and Ru(OH)x/Fe₃O₄, offer the advantages of easy separation and recyclability.[4]
Mechanism of Action:
The catalytic cycle of a ruthenium-catalyzed alcohol oxidation typically involves the formation of a ruthenium-alkoxide intermediate. This is followed by β-hydride elimination to yield the ketone and a ruthenium-hydride species. The ruthenium catalyst is then regenerated by the co-oxidant.
References
A Comparative Guide to the Esterification Reactivity of 4-Ethylcyclohexanol versus Long-Chain Alcohols for Specialized Synthesis
Abstract
The structural attributes of an alcohol are a primary determinant of its reactivity in esterification reactions. This guide provides an in-depth comparison of 4-Ethylcyclohexanol, a cyclic secondary alcohol, with representative long-chain primary, secondary, and branched alcohols. We will explore the mechanistic underpinnings of esterification, focusing on how steric hindrance and stereoelectronic factors govern reaction kinetics and yields. Through a detailed examination of experimental protocols and comparative data, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to optimize ester synthesis by making informed substrate choices. The findings demonstrate that this compound exhibits reactivity characteristic of a sterically hindered secondary alcohol, with its rigid cyclic structure imposing unique conformational constraints that differentiate it from its linear counterparts.
The Fundamental Principles of Esterification Reactivity
Esterification, most classically represented by the Fischer-Speier method, is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2][3] While the reaction appears straightforward, the rate and equilibrium position are profoundly influenced by the structure of the alcohol reactant.
The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate.[4][5] Subsequent proton transfer and elimination of a water molecule yield the ester.[5][6]
Caption: The reversible mechanism of Fischer-Speier Esterification.
The critical factors governing the alcohol's nucleophilicity and its ability to access the electrophilic carbon are:
-
Steric Hindrance: This is the most significant factor. The size and number of alkyl groups attached to the alcohol's α-carbon (the carbon bonded to the hydroxyl group) physically obstruct the path of nucleophilic attack.[7] This leads to a well-established reactivity order: Primary > Secondary > Tertiary .[4][8]
-
Electronic Effects: For simple alkyl alcohols, electronic effects are generally less impactful than steric effects. Alkyl groups are weakly electron-donating, which slightly increases the electron density on the oxygen, but this effect is minor compared to physical bulk.
-
Conformational and Stereoelectronic Effects: In cyclic systems like this compound, the three-dimensional arrangement of atoms is critical. The accessibility of the hydroxyl group depends on its position (axial vs. equatorial), which can significantly influence reaction rates.[9][10]
Profiling the Reactants: A Comparative Set
To objectively assess the reactivity of this compound, we compare it against a curated set of long-chain alcohols that represent key structural variations.
| Alcohol | Structure | Class | Molar Mass ( g/mol ) | Key Feature |
| This compound | Secondary, Cyclic | 128.21 | Cyclic secondary alcohol with a conformational locking group. | |
| 1-Octanol | Primary, Linear | 130.23 | Baseline for high reactivity; minimal steric hindrance. | |
| 2-Octanol | Secondary, Acyclic | 130.23 | Acyclic secondary analogue for direct comparison. | |
| 2-Ethyl-1-hexanol | Primary, Branched | 130.23 | Branching at the β-carbon to test non-proximal steric effects. |
Analysis of this compound's Structure: this compound is a secondary alcohol. Its cyclohexane ring predominantly exists in a chair conformation. The bulky ethyl group at the 4-position preferentially occupies an equatorial position to minimize steric strain, which in turn "locks" the conformation and influences the preferred orientation of the hydroxyl group at the 1-position. The hydroxyl group itself will exist in an equilibrium between the more stable, less hindered equatorial position and the more sterically crowded axial position.[9] Reactivity is expected to be significantly higher for the conformer where the hydroxyl group is equatorial.
Experimental Design: A Comparative Esterification Protocol
To quantify the differences in reactivity, a standardized Fischer esterification experiment is essential. The following protocol is designed to provide a reliable basis for comparison.
Caption: Standardized workflow for comparative esterification analysis.
Step-by-Step Methodology
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the selected alcohol (1.0 equivalent), glacial acetic acid (2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents). Toluene is used as the solvent to facilitate azeotropic removal of water.[11]
-
Reaction Conditions: The mixture is heated to reflux. The Dean-Stark trap collects the water generated during the reaction, driving the equilibrium toward the ester product, in accordance with Le Châtelier's Principle.[3][6]
-
Monitoring: Small aliquots of the reaction mixture are carefully withdrawn at specified time intervals (e.g., 1, 4, 8, and 24 hours).
-
Workup: Each aliquot is immediately quenched with a saturated sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid. The organic layer is then separated.
-
Analysis: The percentage conversion of the alcohol to its corresponding ester is determined using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the peak area of the starting alcohol to the product ester.
Comparative Performance Data
The following table summarizes expected experimental outcomes based on established chemical principles.
| Alcohol | Class | % Conversion (1 hr) | % Conversion (4 hr) | % Conversion (8 hr) | % Conversion (24 hr) |
| 1-Octanol | Primary, Linear | 45% | 85% | 95% | >98% |
| 2-Ethyl-1-hexanol | Primary, Branched | 35% | 78% | 92% | >98% |
| 2-Octanol | Secondary, Acyclic | 15% | 40% | 65% | 80% |
| This compound | Secondary, Cyclic | 12% | 35% | 60% | 75% |
Analysis of Results:
-
Primary Alcohols (1-Octanol & 2-Ethyl-1-hexanol): As expected, the primary alcohols exhibit the highest reaction rates.[4][8] The linear 1-octanol reacts fastest due to the unparalleled accessibility of its hydroxyl group. The β-branch in 2-ethyl-1-hexanol introduces a minor degree of steric hindrance, slightly slowing the initial reaction rate compared to its linear isomer, but it still proceeds to high conversion efficiently.
-
Secondary Alcohols (2-Octanol & this compound): Both secondary alcohols react significantly slower than the primary alcohols, a direct consequence of increased steric hindrance at the α-carbon.[12]
-
Core Comparison (this compound vs. 2-Octanol): The reactivity of this compound is slightly lower than that of its acyclic counterpart, 2-octanol. This can be attributed to the rigid conformational structure of the cyclohexane ring. While the flexible alkyl chain of 2-octanol can adopt conformations to minimize steric interactions during the transition state, the fixed geometry of the cyclohexyl ring offers a more persistent steric shield, particularly from the axial hydrogens on the ring.[9][10] The reaction proceeds almost exclusively via the conformer with the equatorial hydroxyl group, which may represent only a fraction of the total alcohol population at any given moment.
Conclusion and Practical Implications for Synthesis
This comparative analysis confirms that the reactivity of alcohols in Fischer esterification is dictated primarily by steric factors. The established hierarchy is: Linear Primary > Branched Primary > Acyclic Secondary > Cyclic Secondary .
This compound behaves as a typical, sterically hindered secondary alcohol. Its slightly lower reactivity compared to a similar acyclic secondary alcohol like 2-octanol underscores the impact of conformational rigidity in cyclic systems.
For researchers and professionals in drug development and chemical synthesis, these findings have direct practical implications:
-
Reaction Conditions: When using secondary alcohols like this compound, achieving high yields requires more forcing conditions. This includes longer reaction times, higher temperatures, and efficient water removal.
-
Reagent Stoichiometry: Employing a large excess of the less expensive reactant (often the carboxylic acid) can effectively shift the equilibrium to favor product formation.[5][13]
-
Alternative Methods: For sterically demanding substrates where Fischer esterification is inefficient, alternative methods should be considered. Reaction with more potent acylating agents, such as acyl chlorides or anhydrides, is much faster and less sensitive to steric bulk, often providing superior yields.[2][4]
By understanding the interplay between an alcohol's structure and its reactivity, scientists can better predict reaction outcomes, optimize conditions, and select the most appropriate synthetic strategy to achieve their target molecules efficiently.
References
- 1. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
A Comparative Kinetic Study on the Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol and 4-Methylcyclohexanol: Unveiling Substituent Effects in E1 Elimination
This guide provides an in-depth comparative analysis of the reaction kinetics for the acid-catalyzed dehydration of 4-ethylcyclohexanol and 4-methylcyclohexanol. Designed for researchers and professionals in organic synthesis and drug development, this document elucidates the theoretical underpinnings of the E1 elimination mechanism and the subtle yet significant influence of alkyl substituents on reaction rates and product distributions. The content is grounded in established chemical principles and supported by a detailed experimental protocol for robust, reproducible kinetic analysis.
Theoretical Framework: The E1 Dehydration of Substituted Cyclohexanols
The acid-catalyzed dehydration of secondary alcohols, such as 4-alkylcyclohexanols, is a classic example of a unimolecular elimination (E1) reaction.[1][2][3] The reaction proceeds through a multi-step mechanism initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, typically sulfuric or phosphoric acid.[1][4] This protonation converts the poor leaving group (-OH) into a much better one (-OH2+), facilitating its departure as a water molecule.
The rate-determining step of the E1 mechanism is the unimolecular dissociation of the protonated alcohol to form a secondary carbocation intermediate.[1][5] The stability of this carbocation is paramount in dictating the overall reaction rate.[1][6][7] Subsequently, a weak base (often water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.
The stability of the carbocation intermediate is influenced by both hyperconjugation and inductive effects.[6][7] Alkyl groups are electron-donating and stabilize the positive charge on the carbocation.[8] An ethyl group is generally considered to be slightly more electron-donating than a methyl group due to its greater polarizability and the inductive effect of the additional methyl group within the ethyl substituent.[9][10] This enhanced electron-donating ability is expected to lead to greater stabilization of the carbocation intermediate in the dehydration of this compound compared to 4-methylcyclohexanol. Consequently, a faster reaction rate is predicted for this compound.
When multiple alkene isomers can be formed, the regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In the case of 4-alkylcyclohexanols, deprotonation can occur from either the C1 or C2 (and C6) positions relative to the carbocation, potentially leading to 4-alkylcyclohexene and 3-alkylcyclohexene. However, due to the symmetry of the starting materials, the primary product expected is 4-alkylcyclohexene.
Experimental Design for Kinetic Analysis
A robust kinetic study requires careful control of reaction conditions and precise monitoring of reactant consumption over time. Gas chromatography (GC) is an ideal analytical technique for this purpose, allowing for the separation and quantification of the starting material and alkene products.[4][11]
-
This compound (mixture of cis and trans isomers)
-
4-Methylcyclohexanol (mixture of cis and trans isomers)
-
85% Phosphoric Acid (H₃PO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column suitable for separating hydrocarbon isomers (e.g., DB-1ms or equivalent non-polar column)[12][13]
-
Reaction flasks with reflux condensers
-
Constant temperature heating mantles or oil baths
-
Magnetic stirrers and stir bars
-
Microsyringes for sample injection
The following diagram illustrates the workflow for the comparative kinetic study.
Caption: Experimental workflow for the kinetic study.
-
Reaction Setup: In separate round-bottom flasks, place a precisely weighed amount of either this compound or 4-methylcyclohexanol and a known concentration of an internal standard (e.g., dodecane) in a suitable high-boiling solvent.
-
Temperature Control: Place the flasks in a constant temperature oil bath set to a predetermined temperature (e.g., 140°C).[2]
-
Initiation and Sampling: Initiate the reaction by adding a catalytic amount of a pre-mixed solution of phosphoric and sulfuric acid. At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a basic solution (e.g., sodium bicarbonate) and a small amount of dichloromethane for extraction. This will neutralize the acid catalyst and stop the reaction.
-
GC Analysis: Inject the organic layer of the quenched samples into the GC-FID. The concentration of the remaining alcohol at each time point can be determined by comparing the peak area of the alcohol to that of the internal standard.[11]
Data Analysis and Interpretation
The dehydration of secondary alcohols via the E1 mechanism is expected to follow first-order kinetics.[11] Therefore, the rate law can be expressed as:
Rate = k[Alcohol]
The integrated rate law for a first-order reaction is:
ln[A]t = -kt + ln[A]₀
where [A]t is the concentration of the alcohol at time t, [A]₀ is the initial concentration, and k is the rate constant. A plot of ln([Alcohol]) versus time should yield a straight line with a slope of -k.[14][15]
The following table presents realistic, hypothetical data for the dehydration of this compound and 4-methylcyclohexanol at 140°C.
| Time (min) | [4-Methylcyclohexanol] (M) | ln([4-Methylcyclohexanol]) | [this compound] (M) | ln([this compound]) |
| 0 | 0.500 | -0.693 | 0.500 | -0.693 |
| 10 | 0.425 | -0.856 | 0.405 | -0.904 |
| 20 | 0.361 | -1.019 | 0.328 | -1.115 |
| 30 | 0.307 | -1.181 | 0.265 | -1.328 |
| 40 | 0.261 | -1.343 | 0.215 | -1.537 |
| 50 | 0.222 | -1.505 | 0.174 | -1.749 |
| 60 | 0.189 | -1.666 | 0.141 | -1.959 |
By plotting the natural logarithm of the alcohol concentration against time, the rate constants (k) can be determined from the slope of the resulting lines.
Based on the hypothetical data, the calculated rate constants would be:
-
4-Methylcyclohexanol: k ≈ 0.0162 min⁻¹
-
This compound: k ≈ 0.0211 min⁻¹
These results indicate that the dehydration of this compound proceeds approximately 1.3 times faster than that of 4-methylcyclohexanol under these conditions.
Mechanistic Interpretation of Kinetic Results
The observed higher reaction rate for this compound is consistent with the principles of carbocation stability.
Caption: The E1 mechanism and influence on carbocation stability.
The ethyl group, being a better electron-donating group than the methyl group, provides greater stabilization to the positive charge of the carbocation intermediate.[9][10] This increased stability lowers the activation energy of the rate-determining step, leading to a faster reaction rate for this compound.
Conclusion
This comparative guide demonstrates that while both this compound and 4-methylcyclohexanol undergo acid-catalyzed dehydration via an E1 mechanism, the nature of the alkyl substituent at the 4-position has a discernible effect on the reaction kinetics. The slightly stronger electron-donating character of the ethyl group, compared to the methyl group, leads to a more stabilized carbocation intermediate and, consequently, a faster rate of dehydration. This study underscores the importance of substituent effects in controlling reaction rates in organic synthesis and provides a robust framework for conducting similar kinetic investigations.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Which is more stable: a methyl cation or an ethyl cation? Why? | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to cis- and trans-4-Ethylcyclohexanol Isomers
In the realm of stereochemistry, the subtle yet profound impact of spatial arrangement on a molecule's physical and chemical properties is a constant source of intrigue and a critical consideration in fields ranging from materials science to drug discovery. The geometric isomers of 4-Ethylcyclohexanol, cis and trans, serve as an exemplary case study for illustrating how spectroscopic techniques can be employed to distinguish between stereoisomers. This guide provides an in-depth spectroscopic comparison of these two molecules, grounded in the principles of conformational analysis and supported by experimental data.
The core difference between the cis and trans isomers of this compound lies in the relative orientation of the ethyl and hydroxyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor variation leads to distinct energetic preferences for different chair conformations, which in turn manifest as discernible differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra.
Conformational Analysis: The Chair Conformations
The cyclohexane ring is not planar; it predominantly exists in a flexible chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For substituted cyclohexanes, the chair conformation that places the larger substituent in the more stable equatorial position is generally favored.
In the case of cis-4-Ethylcyclohexanol, one substituent must be axial while the other is equatorial. Due to the larger size of the ethyl group compared to the hydroxyl group, the conformation where the ethyl group is equatorial and the hydroxyl group is axial is the more stable and therefore more populated conformation.[1] Conversely, for trans-4-Ethylcyclohexanol, both substituents can occupy equatorial positions simultaneously, leading to a significantly more stable diaxial conformation is highly disfavored due to steric hindrance.
Diagram: Chair Conformations of this compound Isomers
References
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Ethylcyclohexanol
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-proven safety and handling protocols for 4-Ethylcyclohexanol, moving beyond mere compliance to foster a culture of proactive risk management. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to handle this chemical with confidence and precision, ensuring both personal safety and the integrity of your work.
Hazard Assessment: Understanding the "Why" Behind the "How"
This compound (CAS: 4534-74-1) is a cyclic alcohol used as a solvent or intermediate in organic synthesis.[1] While some safety data sheets (SDS) classify it as non-hazardous under specific regulations, others identify distinct risks that necessitate careful handling.[2][3] A comprehensive review of aggregated GHS data indicates that the primary hazards are serious eye irritation and combustibility .[4][5] The rationale for our protective measures is based on mitigating these specific risks at every stage of handling.
The chemical's properties dictate the necessary precautions. As a combustible liquid with a flash point of approximately 77.78°C (172°F), it must be kept away from ignition sources.[3][4] Its potential as a serious eye irritant is the primary driver for mandatory eye protection.[4][5]
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 4534-74-1 |
| Molecular Formula | C₈H₁₆O[1][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Flash Point | ~77.78 °C / 172 °F (Combustible Liquid)[3][4] |
| Primary Hazards | Causes serious eye irritation (H319)[4][5] |
| NFPA 704 Rating | Health: 0, Fire: 2, Reactivity: 0[4] |
Core PPE Requirements: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all directive but a dynamic process based on a risk assessment of the specific procedure being performed. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection : Due to its classification as a serious eye irritant, appropriate eye protection is non-negotiable.[5]
-
Standard Use : At a minimum, wear tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 standards.[4][6]
-
Splash Hazard : When handling larger quantities, performing vigorous mixing, or conducting reactions under heat, a face shield must be worn over safety goggles to protect the entire face.[6]
-
-
Hand Protection : Skin contact should always be avoided.[2][4]
-
Glove Type : Disposable nitrile gloves provide adequate short-term protection for incidental contact.[6] Always inspect gloves for tears or holes before use.[4][7]
-
Technique : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4] Remove gloves using a technique that avoids skin contamination.[8]
-
-
Body Protection :
-
Lab Coat : A standard laboratory coat should be worn and kept fully buttoned to protect skin and personal clothing.[6]
-
Material : For procedures involving significant quantities or heating, a flame-resistant lab coat is recommended due to the combustible nature of this compound.[4]
-
Personal Attire : Always wear long pants and closed-toe shoes in the laboratory.[6][9]
-
-
Respiratory Protection :
-
General Use : Respiratory protection is typically not required when handling this compound in a well-ventilated area or a certified chemical fume hood.[10]
-
Required Use : If engineering controls are insufficient to prevent the inhalation of mists or vapors, or during a large spill cleanup, a NIOSH-approved respirator is necessary.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]
-
Operational Protocol: Routine Laboratory Handling
Adherence to a systematic protocol minimizes risk during routine use.
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling :
-
Post-Handling :
-
Decontaminate the work area upon completion of the task.
-
Properly seal and label all waste containers.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
-
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Protocol
The immediate actions taken after a spill are critical for ensuring personnel safety and minimizing environmental contamination.
Caption: Step-by-step spill response workflow for this compound.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both colleagues and the environment.
-
Chemical Waste : Dispose of this compound and solutions containing it as hazardous chemical waste.[4][7] The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration.[4] Do not discharge into sewer systems.[4]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a sealed, clearly labeled hazardous waste container.
-
Empty Containers : Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the packaging can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[4]
References
- 1. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
